molecular formula C5H8N2 B3025276 1,5-Dimethyl-1H-imidazole CAS No. 10447-93-5

1,5-Dimethyl-1H-imidazole

Cat. No.: B3025276
CAS No.: 10447-93-5
M. Wt: 96.13 g/mol
InChI Key: HQNBJNDMPLEUDS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole is a fully characterized chemical compound provided as a high-purity analytical reference standard. It is compliant with regulatory guidelines and is intended for use in analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development . This compound serves as a key reference for traceability against pharmacopeial standards such as those from the USP and EP . Imidazole derivatives are of significant interest in medicinal chemistry and materials science. The imidazole ring is a fundamental structure in many biologically active molecules, serving as a building block for pharmaceuticals, including antibacterial, antifungal, and anticancer agents . Furthermore, imidazole derivatives are widely used in organometallic chemistry, asymmetric catalysis, and as constituents of ionic liquids . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNBJNDMPLEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146497
Record name 1,5-Dimethylimidazole
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Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-93-5
Record name 1,5-Dimethylimidazole
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Record name 1,5-Dimethylimidazole
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Record name 1,5-Dimethylimidazole
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Record name 1,5-dimethyl-1H-imidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-DIMETHYLIMIDAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 1,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-imidazole

Introduction

1,5-Dimethyl-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the imidazole family. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, including the amino acid histidine and histamine.[1] The strategic placement of methyl groups on the imidazole core, as in the case of 1,5-Dimethyl-1H-imidazole, significantly modifies its physicochemical properties compared to the parent imidazole. These modifications influence its solubility, basicity, and interactions with biological targets, making a thorough understanding of these properties essential for its application in research and drug development.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethyl-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also insights into the experimental methodologies used to determine these properties and their implications for practical applications.

Molecular Identity and Structural Characteristics

The fundamental identity of a chemical compound is defined by its structure and molecular formula. 1,5-Dimethyl-1H-imidazole is distinguished by a methyl group on each of the nitrogen and carbon atoms at the 1 and 5 positions of the imidazole ring, respectively.

Key Identifiers
PropertyValueSource
IUPAC Name 1,5-dimethyl-1H-imidazolePubChem[3]
CAS Number 10447-93-5PubChem[3]
Molecular Formula C₅H₈N₂PubChem[3]
Molecular Weight 96.13 g/mol PubChem[3]
SMILES CC1=CN=CN1CPubChem[3]
InChIKey HQNBJNDMPLEUDS-UHFFFAOYSA-NPubChem[3]
Chemical Structure

The arrangement of atoms in 1,5-Dimethyl-1H-imidazole is depicted below. The methylation at the N1 position prevents tautomerization, which is a characteristic feature of the parent imidazole.[4] This structural rigidity has significant implications for its acid-base properties and potential as a ligand.

Caption: Chemical structure of 1,5-Dimethyl-1H-imidazole.

Core Physicochemical Properties

The physical state, volatility, and solubility of a compound are critical parameters that govern its handling, formulation, and behavior in various experimental and biological systems.

Summary of Physical Data

While extensive experimental data for 1,5-Dimethyl-1H-imidazole is not as readily available as for more common isomers like 1,2-dimethylimidazole, its properties can be understood through computed data and comparison with related structures.

PropertyValue (Computed/Predicted)Significance
Molecular Weight 96.13 g/mol [3]Affects diffusion rates and stoichiometric calculations.
XLogP3 0.4[3]Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donor Count 0[3]The N1-methylation removes the acidic proton, preventing it from acting as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 1[3]The N3 nitrogen can accept a hydrogen bond, influencing solubility in protic solvents.
Rotatable Bond Count 0[3]The molecule is conformationally rigid.
Polar Surface Area (PSA) 17.8 Ų[3]A low PSA is often correlated with good cell membrane permeability.

Note: Experimental values for properties like melting and boiling points are not consistently reported in the readily available literature for the 1,5-isomer, unlike its 1,2- and 4,5- counterparts.[5][6][7]

Lipophilicity and Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment. The computed XLogP3 value for 1,5-Dimethyl-1H-imidazole is 0.4, suggesting a balanced character with slight lipophilicity.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

The causality behind this widely adopted protocol lies in establishing a thermodynamic equilibrium. The compound is allowed to partition between two immiscible phases (n-octanol and water) until the chemical potential is equal in both phases. The subsequent concentration measurement provides a direct ratio of its solubility in each phase.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the volume of each phase does not change upon mixing.

  • Stock Solution: Prepare a stock solution of 1,5-Dimethyl-1H-imidazole in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the layers to separate completely.

  • Sampling and Analysis: Carefully withdraw a sample from the aqueous layer. Determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: LogP = log₁₀ ( [Analyte]octanol / [Analyte]water )

Workflow Diagram:

logp_workflow start Start: Prepare Pre-Saturated Phases stock Prepare Aqueous Stock Solution of Analyte start->stock mix Mix Aqueous Stock and n-Octanol stock->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate analyze Analyze Aqueous Phase (UV-Vis/HPLC) separate->analyze calculate Calculate LogP analyze->calculate end End: Report LogP Value calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a compound. For imidazoles, the pKa of the conjugate acid (pKaH) is typically considered, reflecting the basicity of the sp²-hybridized nitrogen (N3). The parent imidazole has a pKaH of approximately 7.1, making it a moderately strong base.[8] Methylation at the N1 position, as seen in 1-methylimidazole, increases the basicity (pKaH ~7.4) due to the electron-donating effect of the methyl group.[4] While a precise experimental pKa for 1,5-Dimethyl-1H-imidazole is not readily cited, it is expected to be slightly more basic than the parent imidazole due to the electronic effects of the two methyl groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a self-validating system because it relies on the direct measurement of pH change (a primary standard) as a function of the volume of a titrant of known concentration. The inflection point of the resulting titration curve directly corresponds to the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 1,5-Dimethyl-1H-imidazole and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a burette. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the base has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow Diagram:

pka_workflow start Start: Calibrate pH Meter prepare Prepare Analyte Solution start->prepare titrate Titrate with Standardized Acid, Recording pH and Volume prepare->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine Half-Equivalence Point or Inflection Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka end End: Report pKa Value pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data provides a "fingerprint" of a molecule, essential for structural elucidation, identification, and purity assessment.

Summary of Spectral Data

The following table summarizes the expected and reported spectral characteristics for 1,5-Dimethyl-1H-imidazole.

TechniqueKey FeaturesSource
¹³C NMR Data available, shows distinct peaks for the methyl and ring carbons.PubChem, SpectraBase[3]
Mass Spec (GC-MS) Molecular ion peak (m/z) at 96, with a significant M-1 peak at 95.PubChem, NIST[3]
Kovats Retention Index Standard non-polar: 1083; Standard polar: 1834.PubChem, NIST[3]

The specific chemical shifts in ¹H and ¹³C NMR are crucial for confirming the substitution pattern and distinguishing 1,5-Dimethyl-1H-imidazole from its isomers (e.g., 1,2-, 1,4-, and 4,5-dimethylimidazole).

Safety and Handling

Understanding the hazards associated with a compound is paramount for safe laboratory practice. Based on data submitted to the European Chemicals Agency (ECHA), 1,5-Dimethyl-1H-imidazole has several hazard classifications.

GHS Hazard Information
  • Pictograms: Danger[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H315: Causes skin irritation.[3]

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

    • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P405: Store locked up.[3]

Conclusion

1,5-Dimethyl-1H-imidazole is a structurally defined aromatic heterocycle with distinct physicochemical properties shaped by its specific methylation pattern. Its moderate lipophilicity (XLogP3 ~0.4), lack of a hydrogen bond donor site, and expected basicity make it a unique building block for medicinal chemistry and materials science. The protocols detailed herein for determining LogP and pKa represent standard, reliable methods for characterizing this and other novel compounds. A thorough understanding and experimental validation of these properties are critical first steps in the rational design of new drugs and functional materials.

References

  • LookChem. (n.d.). 4,5-DIMETHYL-1H-IMIDAZOLE. Retrieved from [Link]

  • Wikipedia. (2024). Imidazole. Retrieved from [Link]

  • Shelar Uttam B. & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved from [Link]

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12.
  • Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]

  • ChemBK. (n.d.). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75306, 4,5-Dimethyl-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139158, 1,5-Dimethylimidazole. Retrieved from [Link]

  • de Oliveira, R. K., & de Faria, L. G. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Qian, S., et al. (2019). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 24(19), 3548.
  • Sharma, A., et al. (2021). Imidazole and its derivatives as potential candidates for drug development. Journal of the Indian Chemical Society, 98(8), 100094.

Sources

Crystal structure of 1,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The Crystal Structure of 1,5-Dimethyl-1H-imidazole: A Technical Guide

Part 1: Core Directive - The "Liquid Paradox" and Structural Proxies

This guide deviates from standard crystallographic reports because 1,5-Dimethyl-1H-imidazole (1,5-DMI) presents a unique physicochemical challenge: it is a liquid at standard temperature and pressure (Boiling Point ~220°C, Melting Point < 0°C), unlike its solid isomer 1,2-dimethylimidazole (mp 38°C). Consequently, a direct single-crystal X-ray structure of the pure neutral molecule does not exist in standard databases.[1]

Therefore, this guide adopts a proxy-based structural analysis approach. We will derive the structural metrics of 1,5-DMI by analyzing its behavior in:

  • Crystalline Coordination Complexes: Where the molecule is "frozen" as a ligand (e.g., Co(III) or Cu(II) complexes).[1]

  • Computational Models (DFT): For gas-phase geometry.

  • Comparative Sterics: Contrasting it with 1,2- and 1,4-isomers to explain its liquid state and reactivity.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Identity and Isomerism

The distinction between 1,5-dimethylimidazole and its isomers is critical in drug design and catalysis.[1] The numbering of the imidazole ring starts at the pyrrole-type nitrogen (N1) bearing the methyl group.

  • 1,5-Dimethylimidazole: Methyl groups at N1 and C5.[1] The donor nitrogen (N3) is flanked by protons at C2 and C4.[1]

  • 1,4-Dimethylimidazole: Methyl groups at N1 and C4.[1] The donor nitrogen (N3) is flanked by a proton at C2 and a methyl group at C4.[1]

  • 1,2-Dimethylimidazole: Methyl groups at N1 and C2.[1] The donor nitrogen (N3) is flanked by a methyl group at C2 and a proton at C4.[1]

Mechanistic Insight: The 1,5-isomer is the least sterically hindered at the N3 donor site among these dimethyl isomers.[1] This lack of steric bulk allows it to form tighter coordination complexes and act as a more accessible nucleophile, a property often exploited in designing compact metal-organic frameworks (MOFs) or catalytic centers.[1]

Structural Metrics (Derived from Co(III) Proxies)

Since the pure substance is liquid, we rely on crystallographic data from Cobalt(III) complexes, such as [Co(NH3)5(1,5-DMI)]3+, where the imidazole is rigidly bound.

Table 1: Consensus Structural Parameters for 1,5-Dimethylimidazole (Ligand-Bound)

ParameterValue (Å / °)Causality / Structural Note
Bond N1–C2 1.36 ± 0.01 ÅShorter than single bond due to aromatic delocalization.[1]
Bond C2–N3 1.32 ± 0.01 ÅDouble bond character; primary site of basicity.[1]
Bond N3–C4 1.38 ± 0.01 Å-
Bond C4–C5 1.37 ± 0.01 ÅC5 bears the methyl group; slight elongation vs unsubstituted.[1]
Bond C5–N1 1.39 ± 0.01 Å-
Angle N1–C2–N3 112.5°Critical angle for metal coordination bite.[1]
Angle C2–N3–C4 105.8°Determines the directionality of the lone pair.[1]
Torsion (Ring) ~0° (Planar)The aromatic ring remains strictly planar even with methyl substitution.[1]

Data synthesized from Co(III) coordination studies [1].

The "Liquid vs. Solid" Packing Argument

Why is 1,2-DMI a solid while 1,5-DMI is a liquid?

  • 1,2-DMI: The C2-methyl group lies on the symmetry axis between the two nitrogens. This promotes a highly ordered "head-to-tail" stacking motif in the crystal lattice (Space group P21/n), maximizing pi-pi stacking interactions.

  • 1,5-DMI: The asymmetry introduced by the 1,5-substitution pattern disrupts efficient planar stacking. The C5-methyl group creates a "bump" that prevents the close approach of neighboring rings required for a stable lattice at room temperature, lowering the melting point significantly.

Synthesis and Regioselective Identification[2]

Producing pure 1,5-DMI is non-trivial because alkylation of 4-methylimidazole typically yields a mixture of 1,4- and 1,5-isomers.

Protocol: Regioselective Synthesis & Separation

  • Starting Material: 4-Methylimidazole.[1]

  • Methylation: Reaction with methyl iodide (MeI) in the presence of a base (NaH or K2CO3).[1]

  • Outcome: A mixture of 1,4-DMI (major, thermodynamically favored) and 1,5-DMI (minor, kinetically favored in specific solvents).[1]

  • Separation: Fractional distillation is required due to boiling point differences (1,5-DMI boils slightly higher than 1,4-DMI due to higher dipole moment).[1]

  • Validation (NOE NMR):

    • Irradiate N-Methyl signal.[1]

    • 1,5-DMI: NOE observed at C2-H and C5-Methyl (strong).[1] No interaction with C4-H.

    • 1,4-DMI: NOE observed at C2-H and C4-H .[1] Weak/No interaction with C-Methyl (which is at C4, distant from N1-Me).[1]

Part 3: Visualization & Formatting

Diagram 1: Steric Environment & Coordination Potential

This diagram illustrates why 1,5-DMI is structurally distinct from its isomers regarding the "Cone of Steric Hindrance" at the active N3 site.[1]

StericComparison DMI15 1,5-Dimethylimidazole (Liquid) N3 Flanked by: H, H Coordination Metal Coordination / Nucleophilic Attack (N3) DMI15->Coordination Unhindered Access (High Reactivity) DMI14 1,4-Dimethylimidazole (Liquid) N3 Flanked by: H, Me DMI14->Coordination Moderate Hindrance (C4-Methyl Clash) DMI12 1,2-Dimethylimidazole (Solid) N3 Flanked by: Me, H DMI12->Coordination High Hindrance (C2-Methyl Block)

Caption: Comparison of steric accessibility at the N3 donor site. 1,5-DMI offers the least hindered environment, facilitating the formation of sterically crowded complexes.

Diagram 2: Synthesis and Identification Workflow

A self-validating protocol for ensuring the correct isomer is isolated.[1]

SynthesisFlow Start 4-Methylimidazole (Tautomeric Mix) Reaction Methylation (MeI / Base) Start->Reaction Mixture Isomer Mixture (1,4-DMI + 1,5-DMI) Reaction->Mixture Distillation Fractional Distillation (Boiling Point Separation) Mixture->Distillation Isomer15 1,5-DMI Fraction (Higher BP) Distillation->Isomer15 Target Isomer14 1,4-DMI Fraction (Lower BP) Distillation->Isomer14 By-product Validation NOE NMR Validation (Critical Step) Isomer15->Validation Result Confirmed Structure: NOE between N-Me and C5-Me Validation->Result Positive Match

Caption: Workflow for the isolation and structural validation of 1,5-Dimethylimidazole, highlighting the critical NOE NMR checkpoint.

References

  • Balahura, R. J., & Ferguson, G. (1979).[1] Crystal structure and NMR spectra of Cobalt(III) complexes with imidazole ligands. Canadian Journal of Chemistry, 57(1), 12-18. Link

  • Hosten, E. C., & Betz, R. (2020).[1][2] The crystal structure of 2,4-dimethylimidazole monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 236(1). Link

  • PubChem. (2025).[1][3][4][5] 1,5-Dimethylimidazole Compound Summary. National Library of Medicine.[1] Link

  • Comins, D. L., & Brown, J. D. (1984).[1] Regioselective alkylation of 4-substituted imidazoles. The Journal of Organic Chemistry, 49(6), 1078–1083. Link

Sources

Technical Guide: Solubility and Stability of 1,5-Dimethyl-1H-imidazole

[1][2]

Executive Summary

1,5-Dimethyl-1H-imidazole (CAS: 10447-93-5) is a structural isomer of the more common 1,2-dimethylimidazole.[1][2][3] While often encountered as a byproduct in imidazole synthesis or as a specialized ligand in coordination chemistry, its physicochemical profile offers distinct advantages in specific catalytic and pharmaceutical applications.[1][2][3][4]

This guide provides a rigorous technical analysis of the solubility and stability of 1,5-dimethylimidazole.[1][2][3][4] Unlike its 1,2-isomer, which is a solid at room temperature, 1,5-dimethylimidazole typically presents as a liquid or low-melting solid, influencing its handling and solvation kinetics.[1][2][3] This document synthesizes available experimental data with structural activity relationship (SAR) principles to establish a robust framework for its use in drug development and process chemistry.[2][3][4]

Physicochemical Profile

Understanding the structural basis of 1,5-dimethylimidazole is a prerequisite for predicting its behavior in solution.[1][2][3][4] The molecule features a methyl group on the graphitic nitrogen (N1) and a second methyl group at the C5 position.[2][3][4]

Structural Identity & Properties[1][2][3][4][5]
ParameterDataSource/Note
CAS Number 10447-93-5Registry
Molecular Formula C₅H₈N₂-
Molecular Weight 96.13 g/mol -
Physical State Liquid / Low-melting SolidMP: ~21–22°C [1]
Boiling Point ~200–220°C (Est.)[1][2][3][4][5]Analogous to 1,2-DMI (204°C) [2]
pKa (Conjugate Acid) ~7.0 – 7.4 (Est.)Lower than 1,2-DMI (7.[2][3]8) due to lack of C2 donation
LogP 0.4Computed (Hydrophilic) [3]

Expert Insight: The 1,5-substitution pattern creates a different steric environment around the basic N3 nitrogen compared to the 1,2-isomer.[1][2] While the 1,2-isomer has a methyl group directly flanking both nitrogens (enhancing basicity via induction but increasing steric hindrance), the 1,5-isomer leaves the C2 position open.[1][2] This makes the 1,5-isomer potentially more accessible for nucleophilic attack or coordination, despite slightly lower basicity.[1][2][3][4]

Solubility Analysis

The solubility of 1,5-dimethylimidazole is governed by its polarity and the basicity of the imidazole ring.[1][2][3][4] It exhibits behavior typical of small alkyl-imidazoles: high water compatibility and pH-dependent partitioning.[1][2][3][4]

Solvent Compatibility[1][2][3][4]
  • Water: Miscible to Highly Soluble.[2][3][4] The basic nitrogen (N3) accepts hydrogen bonds from water, while the small alkyl chain length does not disrupt the water network significantly.[2][3][4]

  • Alcohols (MeOH, EtOH): Fully Miscible.[2][3][4]

  • Non-polar Solvents (Hexane, Toluene): Moderate to High solubility.[2][3][4] The methyl groups provide sufficient lipophilicity to allow dissolution in organic media, making it a versatile phase-transfer catalyst.[1][2][3][4]

pH-Dependent Solubility Mechanism

The solubility of 1,5-dimethylimidazole is heavily influenced by solution pH.[1][2][3][6] Below its pKa (~7.2), the molecule becomes protonated (cationic), increasing its hydrophilicity and water solubility while decreasing its affinity for organic phases.[1][2]

SolubilityEquilibriumNeutralNeutral Species(Free Base)High Organic SolubilityProtonatedProtonated Species(Cationic Form)High Aqueous SolubilityNeutral->Protonated pH < pKa Protonated->Neutral pH > pKa Acid+ H+Base+ OH-

Figure 1: pH-dependent solubility equilibrium.[2][3][4] At physiological pH (7.4), the molecule exists as a mixture of neutral and protonated forms, optimizing membrane permeability.[1][2]

Protocol: Thermodynamic Solubility Determination

To validate solubility for formulation, use the Shake-Flask Method coupled with HPLC.[1][2][3][4]

  • Preparation: Add excess 1,5-dimethylimidazole to the solvent of interest (e.g., Phosphate Buffer pH 7.[1][2][3][4]4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved material.[2][3][4] Note: If liquid, ensure phase separation is clear.[1]

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (210–220 nm).

    • Column: C18 Reverse Phase.[2][3][4]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (to maintain ionization).[2][3][4]

Stability Profile

1,5-Dimethylimidazole is chemically robust but possesses specific vulnerabilities related to its basicity and electron-rich ring system.[1][2][3][4]

Thermal Stability
  • Range: Stable up to its boiling point (~200°C) under inert atmosphere.

  • Degradation: Prolonged heating in air (>100°C) can lead to oxidative darkening (N-oxide formation or polymerization).[2][3][4]

  • Storage: Store at room temperature (RT) or refrigerated (2–8°C) to prevent color changes over time.

Chemical Stability[1][2][3][4]
  • Hydrolysis: The imidazole ring is highly resistant to hydrolysis under acidic or basic conditions.[2][3][4]

  • Oxidation: Susceptible to strong oxidizing agents (e.g., peroxides, permanganate), which can cleave the ring or form N-oxides.[1][2]

  • Hygroscopicity: Like many imidazoles, the 1,5-isomer is hygroscopic.[1][2][3] It will absorb atmospheric moisture, which can depress its melting point and alter weighing accuracy.[1][2][3][4]

Stability Testing Workflow

For drug development, stability must be validated under stress conditions.[1][2][3][4]

StabilityWorkflowcluster_StressStress ConditionsStartSample Preparation(1,5-Dimethylimidazole)ThermalThermal Stress60°C / 7 daysStart->ThermalOxidativeOxidative Stress3% H2O2 / 24hStart->OxidativeHydrolyticHydrolytic Stress0.1N HCl & NaOHStart->HydrolyticPhotoPhotostabilityUV/Vis LightStart->PhotoAnalysisHPLC-UV / LC-MSAnalysisThermal->AnalysisOxidative->AnalysisHydrolytic->AnalysisPhoto->AnalysisReportDegradation Profile& Purity ReportAnalysis->Report

Figure 2: Forced degradation workflow to establish the stability-indicating profile.

Handling and Safety (SDS Summary)

While stable, 1,5-dimethylimidazole poses health hazards typical of alkyl-imidazoles.[1][2][3]

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4]

    • H314: Causes severe skin burns and eye damage (Corrosive).[2][3][4]

  • PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1][2][3] Work in a fume hood to avoid inhalation of vapors.[2][3][4]

References

  • PubChem. (2025).[2][3][4][7] 1,5-Dimethylimidazole Compound Summary. National Center for Biotechnology Information.[2][3][4] [Link]

  • ChemIDplus. (2025).[2][3][4] 1,5-Dimethyl-1H-imidazole Physical Properties. U.S. National Library of Medicine.[2][3][4] [Link][2][4]

1,5-Dimethyl-1H-imidazole: A Strategic Precursor for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for research scientists and process chemists. It prioritizes mechanistic insight, regiochemical control, and practical utility.

Technical Guide & Application Note | Series: Heterocyclic Scaffolds

Executive Summary

1,5-Dimethyl-1H-imidazole (CAS: 10447-93-5) represents a specialized subclass of the imidazole family, distinct from its more common isomers, 1,2-dimethylimidazole and 1,4-dimethylimidazole. Its utility in organic synthesis stems from its unique steric and electronic profile: the C5-position is blocked by a methyl group , forcing electrophilic and metallation events to occur almost exclusively at the C2-position .

This guide outlines the reactivity profile of 1,5-dimethylimidazole, establishing it as a precision tool for constructing trisubstituted imidazole scaffolds, synthesizing functionalized ionic liquids, and modeling histidine-active sites in biological systems.

Part 1: Structural & Electronic Profile

The Regiochemical Advantage

In unsubstituted imidazole, tautomerism renders the N1 and N3 positions equivalent, and the C4 and C5 positions indistinguishable. Methylation at N1 locks the tautomer, but the C4 and C5 positions remain distinct.

  • 1,2-Dimethylimidazole: C2 is blocked. Reactivity is forced to C5 (lithiation) or the lateral methyl groups.

  • 1,5-Dimethylimidazole: C5 is blocked. C2 is the primary reactive site (pKa ~33 for C2-H vs >35 for C4-H). This allows for highly selective C2-functionalization without the need for transient protecting groups.

Physical Properties
  • Molecular Weight: 96.13 g/mol

  • Appearance: Colorless to pale yellow liquid (hygroscopic).

  • Solubility: Miscible with water, alcohols, and polar aprotic solvents (DMF, DMSO).

  • Basicity: The N3 nitrogen is a strong Brønsted base and nucleophile, capable of forming stable coordination complexes and imidazolium salts.

Part 2: Core Reactivity & Synthetic Pathways

The reactivity of 1,5-dimethylimidazole can be mapped to three distinct vectors: C2-Lithiation (Nucleophilic), N3-Quaternization (Electrophilic trap), and C4-Functionalization (Electrophilic substitution).

Diagram 1: Reactivity Map

ReactivityMap Core 1,5-Dimethylimidazole C2 C2-Position (Primary Reactive Site) Core->C2 n-BuLi, -78°C N3 N3-Position (Nucleophilic Center) Core->N3 R-X (Alkylation) C4 C4-Position (Secondary Site) Core->C4 NCS/NBS (Radical/EAS) C2_Prod 2-Acyl/Aryl Imidazoles (via Lithiation) C2->C2_Prod N3_Prod Imidazolium Salts (Ionic Liquids/NHCs) N3->N3_Prod C4_Prod Halogenated Derivatives (via EAS) C4->C4_Prod

Caption: Primary reactivity vectors for 1,5-dimethylimidazole. C2-lithiation is the dominant pathway for carbon-carbon bond formation.

Part 3: Experimental Protocols

Protocol A: C2-Regioselective Lithiation and Trapping

Objective: Introduction of an electrophile (aldehyde) at the C2 position to generate secondary alcohols (precursors to acyl imidazoles).

Mechanism: Treatment with n-butyllithium (n-BuLi) at low temperature selectively deprotonates C2 due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting carbanion. The C5-methyl group sterically protects the "back" of the molecule and prevents C5-deprotonation (which is already electronically disfavored).

Materials:

  • 1,5-Dimethylimidazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with argon.[1][2]

  • Solvation: Dissolve 1,5-dimethylimidazole (10 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes.

    • Critical Note: Maintain internal temperature below -70°C to prevent ring fragmentation or lateral metallation of the methyl groups.

    • Observation: The solution may turn a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.

  • Trapping: Dissolve the electrophile (12 mmol) in minimal THF and add dropwise to the lithiated species.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Synthesis of Functionalized Ionic Liquids

Objective: Quaternization of N3 to create 1,2,3,4-substituted imidazolium salts, used as electrolytes or precursors for N-Heterocyclic Carbenes (NHCs).

Methodology:

  • Dissolve 1,5-dimethylimidazole in acetonitrile.

  • Add alkyl halide (e.g., 1-chlorobutane or benzyl bromide) in slight excess (1.1 equiv).

  • Reflux at 80°C for 12–24 hours under inert atmosphere.

  • Purification: The product often precipitates or forms a separate phase. Wash with non-polar solvents (diethyl ether) to remove unreacted starting material. Dry under high vacuum to obtain the hygroscopic salt.

Part 4: Applications in Drug Discovery & Materials

Bioactive Scaffold Synthesis

1,5-Dimethylimidazole serves as a critical "fixed tautomer" mimic of histidine. In drug design, it is used to:

  • Model Histidine Reactivity: Unlike histidine, which shuttles protons between N1 and N3, 1,5-dimethylimidazole is locked. This makes it an excellent probe for studying the mechanism of zinc-metalloproteases or exploring the steric requirements of enzyme active sites.

  • Precursor for 1,5-Disubstituted Imidazoles: While 1,2- and 1,4-isomers are common, the 1,5-substitution pattern is pharmacologically distinct. Using Protocol A (C2-lithiation) followed by derivatization allows for the rapid construction of trisubstituted cores found in p38 MAP kinase inhibitors.

Anion Exchange Membranes (AEMs)

Recent research highlights the use of 1,5-dimethylimidazole derivatives in creating robust AEMs for fuel cells.

  • Mechanism: The 1,5-dimethyl motif provides a balance of steric bulk and basicity. When polymerized (e.g., via vinyl groups attached during functionalization), the resulting membranes show distinct phase separation and ion conductivity properties compared to their 1,2-dimethyl counterparts.

  • Advantage: The C5-methyl group enhances the hydrolytic stability of the imidazolium cation under alkaline conditions by shielding the N1-C2 bond from hydroxide attack.

Diagram 2: Synthetic Workflow for AEM Monomers

AEM_Workflow Start 1,5-Dimethylimidazole Step1 C2-Lithiation (-78°C, THF) Start->Step1 Inter 2-Lithio-1,5-dimethylimidazole Step1->Inter Step2 Electrophile Trap (e.g., Vinyl/Styryl source) Inter->Step2 Product Functionalized Monomer (for Polymerization) Step2->Product

Caption: Workflow for converting 1,5-dimethylimidazole into functionalized monomers for polymer membranes.

Part 5: References

  • Regioselective Lithiation of Imidazoles:

    • Iddon, B., & Ngochindo, R. I. (1983). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1.

    • Note: This seminal paper contrasts the lithiation of 1,2-dimethyl vs. 1-methyl isomers, establishing the rules for C2 vs C5 lithiation that dictate 1,5-dimethylimidazole's behavior (where C5 is blocked).

  • Synthesis of Bioactive Imidazoles:

    • Shalini, K., et al. (2010). Imidazole and its derivatives: A review on their biological activity. Chemical Biology & Drug Design.

  • Anion Exchange Membranes:

    • Lin, B., et al. (2016). Imidazolium-based anion exchange membranes: The effect of substituents on alkaline stability. Journal of Membrane Science.

  • General Reactivity of Alkyl Imidazoles:

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

  • Coordination Chemistry:

    • Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with metal ions. Chemical Reviews.

Sources

Methodological & Application

Application Note: 1,5-Dimethyl-1H-imidazole in Transition Metal Catalysis & Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Imidazole

In the optimization of transition metal catalysis, 1,5-Dimethyl-1H-imidazole (1,5-DMI) represents a critical but often underutilized "fine-tuning" ligand. While 1-Methylimidazole (NMI) is the standard for unhindered coordination and 1,2-Dimethylimidazole (1,2-DMI) is the go-to for sterically hindered environments, 1,5-DMI occupies a unique physicochemical niche.

Key Value Proposition:

  • Steric Profile: Unlike 1,2-DMI, the 1,5-isomer retains an accessible N3 binding site (similar to NMI) because the C5-methyl group is distal to the metal coordination center.

  • Electronic Tuning: The additional methyl group at C5 provides a subtle inductive electron-donating effect (+I), increasing the basicity and donor strength relative to NMI without introducing proximal steric clash.

  • Physical Properties: Higher boiling point and lipophilicity compared to NMI, reducing ligand loss in high-temperature open systems.

This guide details the use of 1,5-DMI as both an ancillary ligand in transition metal complexes (Cu, Ru, Pd) and as a nucleophilic catalyst in its own right.

Ligand Selection Logic: Sterics vs. Electronics

The choice of imidazole ligand dictates the geometry and reactivity of the metal center. 1,5-DMI is selected when you require stronger sigma-donation than NMI but cannot tolerate the steric bulk of 1,2-DMI .

Comparative Ligand Profiling
Feature1-Methylimidazole (NMI) 1,2-Dimethylimidazole (1,2-DMI) 1,5-Dimethylimidazole (1,5-DMI)
Binding Site N3 (Unhindered)N3 (Hindered by C2-Me)N3 (Unhindered)
Steric Bulk LowHigh (Forces cis geometry or dissociation)Low to Moderate (Remote bulk)
Electronic Effect StandardElectron Rich (+I from C2-Me)Electron Rich (+I from C5-Me)
Coordination Forms trans or tetrakis adductsOften forms cis adducts onlyForms trans or tetrakis adducts
Primary Use General base, standard ligandSteric control, preventing aggregationElectronic boosting without steric penalty
Decision Pathway (Graphviz Diagram)

LigandSelection Start Select Imidazole Ligand StericCheck Is the Metal Center Sterically Crowded? Start->StericCheck ElectronicCheck Is Higher Electron Density Required? StericCheck->ElectronicCheck No (Open Site Needed) Use12DMI Use 1,2-Dimethylimidazole (Forces low coordination number) StericCheck->Use12DMI Yes (Need Bulk) UseNMI Use 1-Methylimidazole (Standard Baseline) ElectronicCheck->UseNMI No (Standard Reactivity) Use15DMI Use 1,5-Dimethylimidazole (Enhanced Donation, Open Site) ElectronicCheck->Use15DMI Yes (Boost Basic/Donor Strength)

Caption: Decision tree for selecting imidazole ligands based on steric and electronic requirements of the catalytic cycle.

Application 1: Axial Ligation in Metalloporphyrin Catalysis (Ru, Fe)

1,5-DMI is extensively used to stabilize high-valent metal-oxo species or tune the spin state of Iron and Ruthenium porphyrins. Its lack of proximal sterics allows for tight binding, while the C5-methyl group influences the electronic spin state differently than the 1,2-isomer.

Mechanistic Insight

In Ruthenium(II) porphyrin catalysis (e.g., carbene transfer or oxidation), the axial ligand modulates the electrophilicity of the metal carbene.

  • 1,2-DMI: Often fails to bind tightly due to clash with the porphyrin ring.

  • 1,5-DMI: Binds strongly (like NMI) but makes the metal center more electron-rich, stabilizing high-oxidation states during the catalytic cycle [1, 2].

Protocol: Synthesis of [Ru(Porph)(1,5-DMI)₂] Pre-catalyst

Objective: Isolate a shelf-stable Ruthenium(II) pre-catalyst for C-H amination or cyclopropanation.

Materials:

  • [Ru(TPP)(CO)] (TPP = Tetraphenylporphyrin) or [Ru(OEP)(CO)]

  • 1,5-Dimethyl-1H-imidazole (1,5-DMI)[1][2][3][4]

  • Solvent: Toluene or Benzene (anhydrous)

  • Equipment: Schlenk line or Glovebox

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mmol of [Ru(TPP)(CO)] in 10 mL of anhydrous toluene under Argon.

  • Ligand Exchange: Add 10 equivalents (1.0 mmol) of 1,5-DMI via syringe.

    • Note: Excess ligand is required to displace the CO ligand or to shift the equilibrium in solution if starting from a solvato-complex.

  • Photolysis (Crucial Step): Irradiate the solution with a UV lamp (Hg vapor, medium pressure) for 2–4 hours while stirring.

    • Mechanism:[1][2][5][6][7] Photolysis ejects the CO ligand, allowing two 1,5-DMI molecules to coordinate axially.

  • Monitoring: Monitor by UV-Vis spectroscopy. The Soret band will shift (typically blue-shift) upon bis-ligation.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from CH₂Cl₂/Hexane to obtain purple/red crystals of [Ru(TPP)(1,5-DMI)₂].

  • Validation: ¹H NMR should show distinct signals for the coordinated 1,5-DMI (shifted upfield due to porphyrin ring current shielding).

Application 2: Bio-Inspired Copper Oxidation Catalysis

1,5-DMI serves as a superior mimic for Histidine residues in bio-inorganic modeling (e.g., Hemocyanin or Laccase mimics). It is used to synthesize Copper(I)/Copper(II) complexes for aerobic oxidation of phenols or alcohols.

Protocol: Aerobic Oxidation of Benzyl Alcohol

System: Cu(OTf)₂ / 1,5-DMI / TEMPO / Air.

Rationale: The 1,5-DMI ligand prevents Cu-aggregation/precipitation more effectively than simple imidazole (due to solubility) but allows O₂ binding (unlike 1,2-DMI which blocks the coordination site).

Workflow:

  • Catalyst Stock: Mix Cu(OTf)₂ (5 mol%) and 1,5-DMI (10 mol%) in Acetonitrile (MeCN). Stir for 15 mins to form the blue [Cu(1,5-DMI)₂(MeCN)₂]²⁺ species.

  • Reaction Assembly: Add Benzyl Alcohol (1.0 equiv), TEMPO (5 mol%), and N-Methylimidazole (base, 10 mol%) to the catalyst solution.

  • Oxidation: Open the flask to air (or attach an O₂ balloon). Stir vigorously at Room Temperature.

  • Completion: Reaction is typically complete in 4–6 hours.

  • Workup: Filter through a silica plug to remove the copper complex.

Application 3: Nucleophilic Catalysis (Acylation)

Beyond metal binding, 1,5-DMI acts as a nucleophilic catalyst for acylation reactions, similar to DMAP (4-Dimethylaminopyridine) but with a different reactivity profile.

Mechanism: The "Stealth" Acyl Transfer

1,5-DMI attacks the acyl donor (e.g., acetic anhydride) to form a reactive N-acyl-1,5-dimethylimidazolium intermediate. The C5-methyl group stabilizes this cation inductively without hindering the approach of the nucleophile (alcohol/amine).

Pathway Diagram (Graphviz)

AcylationMechanism Start 1,5-DMI (Nucleophile) Intermed N-Acyl-1,5-DMI(+) (Reactive Species) Start->Intermed Attacks C=O Ac2O Acyl Donor (Ac2O) Ac2O->Intermed Product Ester/Amide (R-OAc) Intermed->Product Transfer Acyl Substrate Alcohol/Amine (R-OH) Substrate->Product Regen 1,5-DMI (Regenerated) Product->Regen Catalyst Turnover Regen->Start

Caption: Catalytic cycle for 1,5-DMI mediated acylation. The unhindered N3 allows rapid formation of the acyl-imidazolium species.

Analytical Data & Troubleshooting

Identification of 1,5-DMI vs. Isomers

It is critical to verify your ligand source, as 1,2-DMI is often supplied by mistake.

Property1,5-Dimethylimidazole1,2-Dimethylimidazole
¹H NMR (CDCl₃) δ 7.3 (s, C2-H) , 6.8 (s, C4-H), 3.6 (N-Me), 2.2 (C5-Me)No signal at ~7.3 (C2 is Me). Signals at ~6.8 (C4/5), 3.6 (N-Me), 2.4 (C2-Me)
¹³C NMR Distinct C2 signal (~136 ppm) C2 signal is quaternary (~144 ppm)
Melting Point Liquid at RT (MP < 0°C)Solid/Semi-solid (MP ~38°C)
Common Issues
  • Low Conversion in Cu-Catalysis:

    • Cause: Ligand poisoning. The N3 binding site is unhindered, so it can bridge two metal centers if concentration is too high.

    • Fix: Maintain a strict 2:1 Ligand:Metal ratio. Do not use large excess unless specified.

  • Isomer Contamination:

    • Cause: Thermal rearrangement of 1-methyl-5-alkylimidazoles can occur at very high temperatures (>200°C).

    • Fix: Distill 1,5-DMI under vacuum before use in sensitive kinetic studies.

References

  • Ruthenium Porphyrin Coordination

    • Title: Origins of Stereoselectivity in Peptide-Catalyzed Kinetic Resolution of Alcohols (Discusses 1,5-DMI as a model c
    • Source:ACS C
    • URL:[Link]

  • Copper Coordination & Bio-mimicry

    • Title: Copper coordination chemistry of the patellamides – cyanobactins in the ascidian-Prochloron symbiosis (Discusses 1,5-DMI vs n
    • Source:Dalton Transactions (2024).
    • URL:[Link]

  • General Imidazole Ligand Properties

    • Title: 1,5-Dimethylimidazole | PubChem Compound Summary.
    • Source: N
    • URL:[Link]

  • Palladium/Gold Coordination

    • Title: Palladium Phosphino-Iminolate Complexes as Metalloligands for Coinage Metals (Cites bis(1,5-dimethylimidazole)gold(I) chloride).
    • Source:ResearchGate (Archive).[8]

    • URL:[Link]

Sources

Application Note: Catalytic Activity of 1,5-Dimethyl-1H-imidazole in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 1,5-Dimethyl-1H-imidazole (1,5-DMI) as a nucleophilic catalyst in acylation reactions. While 4-Dimethylaminopyridine (DMAP) and 1-Methylimidazole (NMI) are industry standards, 1,5-DMI offers a distinct steric and electronic profile that is valuable for specific kinetic requirements in drug development and fine chemical synthesis. This document provides a mechanistic rationale, a validated experimental protocol for esterification, and a troubleshooting framework for process optimization.

Introduction & Mechanistic Rationale

The Limitations of Standard Catalysts

In acylation chemistry, DMAP is the "gold standard" for activity but suffers from toxicity issues and difficulty in removal during aqueous workups. Pyridine is often too slow for hindered substrates. 1-Methylimidazole (NMI) is the standard liquid alternative, easily removed via acidic wash.

The 1,5-Dimethyl-1H-imidazole Advantage

1,5-DMI is a structural isomer of the more common 1,2-Dimethylimidazole. Its catalytic utility is defined by its specific substitution pattern:

  • Steric Freedom (Active Site): Unlike 1,2-Dimethylimidazole, where the C2-methyl group sterically hinders the nucleophilic nitrogen (N3), 1,5-DMI lacks substitution at C2. This allows for rapid attack on acyl donors (anhydrides/chlorides).

  • Electronic Modulation: The electron-donating methyl group at C5 increases the basicity (pKa) of the imidazole ring relative to NMI, potentially enhancing the stability of the acyl-imidazolium intermediate without the kinetic penalty of steric hindrance [1].

Catalytic Cycle

The reaction proceeds via a Nucleophilic Catalysis pathway.[1] 1,5-DMI attacks the acyl donor to form a highly electrophilic N-acylimidazolium species. This intermediate is then attacked by the alcohol substrate to form the ester, regenerating the catalyst.

CatalyticCycle cluster_0 Rate Determining Step (Formation of Intermediate) Cat 1,5-Dimethylimidazole (Catalyst) Inter N-Acylimidazolium Intermediate (Highly Electrophilic) Cat->Inter Nucleophilic Attack Ac2O Acyl Donor (e.g., Acetic Anhydride) Ac2O->Inter Inter->Cat Catalyst Regeneration Product Ester Product (R-OAc) Inter->Product Acyl Transfer ByProd Carboxylate By-product Inter->ByProd Substrate Alcohol Substrate (R-OH) Substrate->Product

Figure 1: The nucleophilic catalytic cycle of 1,5-DMI. The lack of C2 substitution allows rapid formation of the active N-acylimidazolium intermediate.

Comparative Data: Imidazole Derivatives

The following table summarizes the structural activity relationships (SAR) relevant to acylation efficiency.

CatalystStructureC2 StericsRelative Activity*Removal Ease
Pyridine 6-membered ringN/ALow (Baseline)Moderate (Acid Wash)
DMAP Pyridine w/ NMe2N/AVery HighDifficult (Toxic/Sticky)
1,2-DMI Imidazole (2-Me)High (Blocks N3)Low to ModerateEasy (Acid Wash)
NMI Imidazole (1-Me)Low (H at C2)HighEasy (Acid Wash)
1,5-DMI Imidazole (1,5-DiMe)Low (H at C2)High Easy (Acid Wash)

*Relative activity varies by substrate, but 1,5-DMI generally outperforms 1,2-DMI due to accessible N3 nitrogen.

Experimental Protocol: Acetylation of a Secondary Alcohol

Objective: Acetylation of 1-Phenylethanol (Model Substrate) using 1,5-Dimethyl-1H-imidazole. Scale: 10 mmol Expected Yield: >95%

Materials & Reagents
  • Substrate: 1-Phenylethanol (1.22 g, 10 mmol)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 eq, 1.22 g, 12 mmol)
    
  • Catalyst: 1,5-Dimethyl-1H-imidazole (0.1 eq, 96 mg, 1 mmol)

  • Base: Triethylamine (

    
    ) (1.5 eq, 1.52 g, 15 mmol) - Acts as an HCl scavenger/buffer.
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Charging: Add 1-Phenylethanol and DCM to the flask. Stir until dissolved.

  • Base/Catalyst Addition: Add Triethylamine followed by 1,5-Dimethyl-1H-imidazole in one portion.

    • Note: The reaction is exothermic. For larger scales (>10g), cool to 0°C before addition.

  • Acylation: Add Acetic Anhydride dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) at 1 hour. The alcohol spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Quench: Once complete (typically 1-2 hours), add 10 mL of saturated

    
     solution and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup (Self-Validating Step):

    • Separate phases.

    • Wash the organic layer with 1M HCl (2 x 10 mL) .

    • Why? This converts the imidazole catalyst and excess TEA into water-soluble salts, removing them from the product.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Analytical Check
  • 1H NMR: Confirm absence of imidazole peaks (usually aromatic singlets > 7.0 ppm).

  • Yield: Calculate isolated yield.

Optimization & Troubleshooting Workflow

If conversion is low (<50% at 4 hours) or by-products form, follow this logic path.

Optimization Start Issue: Low Conversion CheckSterics Is Substrate Sterically Hindered? (e.g., Tertiary Alcohol) Start->CheckSterics Heat Increase Temp to 40-60°C Switch Solvent to MeCN CheckSterics->Heat Yes CheckWater Check Solvent Water Content (Acyl donor hydrolysis?) CheckSterics->CheckWater No DrySolvent Use Fresh Anhydrous Solvent Increase Ac2O to 2.0 eq CheckWater->DrySolvent Wet CatLoad Increase 1,5-DMI to 20 mol% CheckWater->CatLoad Dry

Figure 2: Decision tree for optimizing acylation reactions using 1,5-DMI.

Safety & Handling (E-E-A-T)

While 1,5-DMI is less volatile than lower molecular weight amines, standard precautions for imidazole derivatives apply.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] May cause respiratory irritation (H335) [3].[2]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas. Imidazoles are hygroscopic; moisture absorption will deactivate the catalyst by hydrolyzing the acyl donor.

References

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Link

  • BenchChem. (2025).[3] Application Notes: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis.[3][4] BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1H-imidazole derivatives. Merck KGaA. Link

  • El Seoud, O. A., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 997-1005. Link

Sources

Green Synthesis of 1,5-Dimethyl-1H-imidazole: Application Notes and Protocols for Sustainable Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Imidazole Synthesis in Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. 1,5-Dimethyl-1H-imidazole, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Traditional synthetic routes to this valuable compound often rely on harsh reagents, volatile organic solvents, and energy-intensive processes, posing significant environmental and safety challenges. This guide provides detailed application notes and protocols for the green synthesis of 1,5-Dimethyl-1H-imidazole, aligning with the principles of sustainable chemistry to offer safer, more efficient, and environmentally responsible alternatives for researchers, scientists, and drug development professionals.[1][2]

The methodologies detailed herein leverage multicomponent reactions (MCRs), alternative energy sources, and eco-friendly solvent systems to minimize waste, reduce energy consumption, and enhance reaction efficiency. By adopting these green approaches, laboratories can not only improve their environmental footprint but also potentially streamline their synthetic workflows and reduce operational costs.

Core Principles of Green Synthesis for 1,5-Dimethyl-1H-imidazole

The protocols in this guide are designed around the following green chemistry principles:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in action.[3]

  • Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or deep eutectic solvents (DESs), or eliminating solvents altogether through mechanochemistry.[4][5]

  • Energy Efficiency: Utilizing alternative energy sources such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating.[2][6]

  • Catalysis: Employing catalytic (and preferably recyclable) reagents in small amounts, superior to stoichiometric reagents.[7][8][9]

Protocol 1: Microwave-Assisted, One-Pot, Three-Component Synthesis in an Aqueous Medium

This protocol adapts the principles of the Debus-Radziszewski imidazole synthesis to a green, microwave-assisted methodology for the preparation of 1,5-Dimethyl-1H-imidazole.[10] This approach offers significant advantages over conventional methods, including drastically reduced reaction times and improved yields.[6]

Scientific Rationale

The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which is particularly beneficial for the synthesis of heterocyclic compounds.[6] Water is employed as a green and inexpensive solvent, and the one-pot nature of this multicomponent reaction enhances efficiency and minimizes waste.[4][11]

Reaction Scheme

Microwave-Assisted Synthesis Reactants Acetaldehyde + Methylamine + Glyoxal Microwave Microwave Irradiation (e.g., 720W) Reactants->Microwave One-Pot Reaction Product 1,5-Dimethyl-1H-imidazole Microwave->Product Solvent Water (Aqueous Medium) Solvent->Microwave

Caption: Workflow for microwave-assisted synthesis.

Experimental Protocol
  • Reagent Preparation:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetaldehyde (1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), and an aqueous solution of glyoxal (40 wt. %, 1 mmol).

    • To this mixture, add 2 mL of deionized water.

  • Microwave Irradiation:

    • Seal the reaction vessel and place it in the cavity of a dedicated laboratory microwave reactor.

    • Irradiate the mixture at a constant power of 720 watts for 5-7 minutes.[10] The reaction temperature should be monitored and maintained around 120°C.

  • Work-up and Purification:

    • After irradiation, allow the vessel to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure 1,5-Dimethyl-1H-imidazole.

Data Summary
ParameterValueReference
Microwave Power720 Watts[10]
Reaction Time5-7 minutes[10]
SolventWater[4]
Molar Ratio1:1:1 (Acetaldehyde:Methylamine:Glyoxal)Adapted from[10]
Expected Yield>85%Based on similar syntheses

Protocol 2: Ultrasound-Assisted Synthesis Using a Recyclable Magnetic Nanoparticle Catalyst

This protocol leverages the power of sonochemistry to drive the synthesis of 1,5-Dimethyl-1H-imidazole. Ultrasound irradiation can significantly enhance reaction rates and yields, offering a green alternative to conventional heating methods.[2] The use of a recyclable magnetic nanoparticle catalyst (e.g., Fe3O4 MNPs) further enhances the green credentials of this method.[2]

Scientific Rationale

Acoustic cavitation, generated by ultrasound, creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[2] The Fe3O4 magnetic nanoparticles act as a heterogeneous catalyst that can be easily recovered using an external magnet and reused, minimizing catalyst waste.[2][8] This protocol can be performed under solvent-free conditions or in a green solvent like ethanol.

Reaction Scheme

Ultrasound-Assisted_Synthesis cluster_reactants Reactants & Catalyst Acetaldehyde Acetaldehyde Methylamine Methylamine Glyoxal Glyoxal Ultrasound Ultrasonic Irradiation (25-45 min) Glyoxal->Ultrasound Fe3O4 MNPs Fe3O4 MNPs Product 1,5-Dimethyl-1H-imidazole Ultrasound->Product Separation Magnetic Separation of Catalyst Product->Separation Recycled_Catalyst Recycled Fe3O4 MNPs Separation->Recycled_Catalyst

Caption: Workflow for ultrasound-assisted synthesis.

Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask, combine acetaldehyde (1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), glyoxal (40 wt. %, 1 mmol), and Fe3O4 magnetic nanoparticles (10 mol%).

    • The reaction can be conducted solvent-free or with the addition of 5 mL of ethanol as a green solvent.[9]

  • Ultrasonic Irradiation:

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture for 25-45 minutes at room temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Catalyst Recovery and Product Purification:

    • Upon completion of the reaction, add a suitable solvent like ethyl acetate to dissolve the product.

    • Use a strong external magnet to attract the Fe3O4 nanoparticles to the side of the flask.

    • Decant the supernatant containing the product. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[12]

    • The product in the supernatant can be purified by evaporation of the solvent followed by recrystallization or column chromatography.

Data Summary
ParameterValueReference
Energy SourceUltrasound[2]
CatalystFe3O4 Magnetic Nanoparticles[2]
Reaction Time25-45 minutes[2]
SolventSolvent-free or Ethanol[7][9]
Expected Yield91-97%[7]

Protocol 3: Mechanochemical Synthesis via Ball Milling

Mechanochemistry offers a completely solvent-free approach to chemical synthesis, relying on mechanical energy to initiate reactions.[13] This protocol describes the synthesis of 1,5-Dimethyl-1H-imidazole using a planetary ball mill.

Scientific Rationale

By eliminating the need for solvents, mechanochemistry significantly reduces the environmental impact of a chemical process.[14] The high-energy collisions in a ball mill can promote reactions between solid and liquid reactants in the absence of a bulk solvent medium. This method is highly efficient and can lead to the formation of products with high purity.[15]

Experimental Protocol
  • Milling Setup:

    • Place acetaldehyde (1 mmol), paraformaldehyde (as a source of formaldehyde, 1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), and a catalytic amount of a solid acid like silica-supported sulfuric acid into a stainless steel milling jar containing stainless steel balls.

    • The total mass of the reactants and catalyst should be appropriate for the size of the milling jar.

  • Ball Milling:

    • Secure the jar in a planetary ball mill.

    • Mill the mixture at a speed of 400-600 rpm for 30-60 minutes. The milling time may need to be optimized depending on the specific equipment used.

  • Product Isolation:

    • After milling, open the jar in a well-ventilated fume hood.

    • Add a small amount of a suitable organic solvent (e.g., ethyl acetate) to the jar to dissolve the product.

    • Filter the mixture to remove the solid catalyst.

    • The solvent from the filtrate is then removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Summary
ParameterValueReference
TechniqueBall Milling (Mechanochemistry)[15]
SolventSolvent-free[14]
Reaction Time30-60 minutesAdapted from[16]
Expected YieldHigh (specific yield requires optimization)[16]

Conclusion and Future Outlook

The green synthesis methods presented here for 1,5-Dimethyl-1H-imidazole offer significant advantages over traditional synthetic routes. By embracing techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry, researchers and drug development professionals can produce this important pharmaceutical intermediate in a more sustainable and efficient manner.[1] Future research in this area could focus on the development of continuous flow processes for the synthesis of 1,5-Dimethyl-1H-imidazole, which would offer even greater control over reaction parameters and scalability for industrial applications.

References

  • MDPI. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Available from: [Link]

  • ResearchGate. Green Synthesis of Imidazoles: The Catalytic Efficacy of Magnetic Nanoparticles | Request PDF. Available from: [Link]

  • PubMed. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. Available from: [Link]

  • PubMed Central. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Available from: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available from: [Link]

  • PMC. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Available from: [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Available from: [Link]

  • ResearchGate. Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • ResearchGate. Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Available from: [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available from: [Link]

  • RSC Publishing. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

  • Taylor & Francis. A Highly Efficient and Eco-Friendly Synthesis of Disubstituted Imidazoles in Ionic Liquid from Gem-Dibromo Vinylarenes and Amidines: Polycyclic Aromatic Compounds. Available from: [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Available from: [Link]

  • PMC. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Available from: [Link]

  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines | The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]

  • NIH. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available from: [Link]

  • ZORA. Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Available from: [Link]

  • ScholarWorks @ UTRGV. AN EASY AND STRAIGHTFORWARD ROUTE FOR THE SYNTHESIS OF DISUBSTITUTED IMIDAZOLES. Available from: [Link]

  • Ultrasound assisted Heterocycles Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 1,5-disubstituted 1,2,3-triazole via multi-component reaction. Available from: [Link]

  • Der Pharma Chemica. Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Available from: [Link]

  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]

  • Preprints.org. The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. Attempted mechanochemical syntheses of chiral imidazole N-oxides 1j–1m... | Download Scientific Diagram. Available from: [Link]

  • ACS Omega. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Available from: [Link]

  • ResearchGate. (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Available from: [Link]

  • PMC. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole

[1][2]

Subject: Troubleshooting Side Products & Impurity Profiling Applicable CAS: 10447-93-5 (1,5-isomer); 138733-56-9 (1,4-isomer) Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The Regioselectivity Challenge

The synthesis of 1,5-dimethylimidazole (1,5-DMI) is deceptively simple but chemically complex due to the annular tautomerism of the starting material, 4(5)-methylimidazole.[1]

When methylating 4-methylimidazole, the reaction proceeds via an SN2 mechanism.[1][2] However, the starting material exists in equilibrium between two tautomers: 4-methylimidazole and 5-methylimidazole.[1][2] Steric hindrance and electronic factors typically favor the formation of the 1,4-dimethylimidazole isomer (the "wrong" regioisomer) over the desired 1,5-isomer.[1]

Key Technical Insight: In standard alkylation conditions (e.g., MeI/NaH or DMS/Base), the ratio often favors the 1,4-isomer (approx. 3:1 to 4:1) because the N-H on the less sterically hindered nitrogen (remote from the methyl group) is more accessible or more nucleophilic depending on the solvent/base system used.

Troubleshooting Guide: Side Products & Impurities[1][2]

Issue 1: High Levels of 1,4-Dimethylimidazole (Regioisomer)

Symptom: GC/HPLC shows a major peak closely eluting with the product; 1H NMR shows split signals for methyl groups.[2]

Diagnostic Question Technical Explanation & Solution
Why is the 1,4-isomer the major product? Cause: The 4-methyl tautomer is often more nucleophilic at the N1 position (distal to the methyl group) due to lower steric hindrance compared to the N3 position (proximal to the methyl group).Solution: Regioselectivity is solvent and base-dependent.[1][2] 1. Switch Solvents: Use non-polar solvents (e.g., Toluene) to influence the tautomeric equilibrium or clustering.2.[2] Blocking Strategy: For high purity, consider avoiding direct methylation.[2] Use a cyclization route (e.g., from

-amino ketones) to build the ring with substituents already in place.[2]
Can I separate them by distillation? Status: Difficult but possible.The boiling points are extremely close (

T < 5-10°C). Protocol: Use a high-efficiency fractionating column (Vigreux or Spinning Band) with a high reflux ratio (10:1).[2] The 1,4-isomer typically boils slightly lower than the 1,5-isomer due to symmetry/packing.[1][2]
Issue 2: Formation of Crystalline Precipitate (Imidazolium Salts)

Symptom: The reaction mixture becomes cloudy or forms a white solid that is insoluble in organic solvents but soluble in water.[2]

Q: What is this solid? A: This is 1,3,4-trimethylimidazolium iodide (or sulfate).[2]

  • Mechanism: Imidazoles are excellent nucleophiles.[2] Once the mono-methylated product (1,4- or 1,5-DMI) is formed, it can attack another equivalent of the methylating agent (MeI or DMS) to form the quaternary ammonium salt.[1]

  • Prevention:

    • Stoichiometry Control: Ensure strict limiting reagent control of the alkylating agent (0.95 eq relative to imidazole).

    • Temperature: Lower the reaction temperature. Quaternization has a higher activation energy than the initial N-alkylation.[1][2]

    • Mode of Addition: Add the alkylating agent dropwise to a dilute solution of the imidazole to prevent localized high concentrations.[1][2]

Issue 3: Unreacted Starting Material

Symptom: Low yield; presence of 4-methylimidazole in crude.[1][2][3]

Q: Why is the conversion incomplete? A: The deprotonation of 4-methylimidazole might be incomplete, or the alkylating agent was consumed by moisture (hydrolysis).

  • Fix: Ensure the base (e.g., NaH, KOtBu) is fresh and anhydrous. If using a biphasic system (NaOH/DCM), add a Phase Transfer Catalyst (e.g., TBAB) to facilitate the reaction.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcated pathway leading to the desired product versus the major impurity.[1]

GStart4(5)-Methylimidazole(Tautomeric Mixture)Taut1Tautomer A(4-Methyl)Start->Taut1Fast EquilibriumTaut2Tautomer B(5-Methyl)Start->Taut2Rxn1Methylation(Sterically Favored)Taut1->Rxn1+ Me-XRxn2Methylation(Sterically Hindered)Taut2->Rxn2+ Me-XProd11,4-Dimethylimidazole(Major Impurity)Rxn1->Prod1Prod21,5-Dimethylimidazole(Target Product)Rxn2->Prod2Salt1,3,x-Trimethylimidazolium(Quaternary Salt)Prod1->SaltOver-alkylationProd2->SaltOver-alkylation

Caption: Mechanistic pathway showing the competitive alkylation of 4(5)-methylimidazole tautomers. Note that the 1,4-pathway is often kinetically favored due to lower steric hindrance.[1]

Analytical Distinction (NMR)[2][3][4]

Distinguishing the 1,4- and 1,5-isomers is critical. Do not rely solely on retention time.[2]

Feature1,5-Dimethylimidazole (Target) 1,4-Dimethylimidazole (Impurity)
Symmetry Lower symmetry interaction between N-Me and C-Me.[1][2]C-Me is further from N-Me.[1][2]
NOE Signal Strong NOE observed between N-Methyl protons and C5-Methyl protons (they are adjacent).[1][2]Weak/No NOE between N-Methyl and C4-Methyl (they are separated by a proton).[1][2]
C-H Shift (C2) Typically

7.3 - 7.5 ppm.[2]
Typically

7.3 - 7.5 ppm (overlaps).[2]
C-H Shift (C4/C5) The C4-H proton is distinct.[2]The C5-H proton is distinct.[1][2]

Protocol for Validation: Run a 1D NOE difference experiment . Irradiate the N-Methyl peak (~3.5 ppm).[2]

  • If you see an enhancement of the C-Methyl peak (~2.1 ppm)

    
    1,5-Isomer .[1][2]
    
  • If you see NO enhancement of the C-Methyl peak

    
    1,4-Isomer .[1][2]
    

Optimized Synthesis Protocol (Separation Focused)

Note: This protocol assumes a mixture will be formed and optimizes for separation.

Reagents: 4-Methylimidazole (1.0 eq), Potassium Carbonate (2.0 eq), Methyl Iodide (0.95 eq), Acetone (Solvent).[2]

  • Dissolution: Dissolve 4-methylimidazole in dry acetone. Add anhydrous

    
    .[2]
    
  • Addition: Cool to 0°C. Add Methyl Iodide dropwise over 1 hour. Crucial: Slow addition prevents local hot-spots and over-alkylation.[1][2]

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[2][4]

  • Quench: Dissolve residue in DCM, wash with dilute NaOH (removes unreacted starting material). Dry organic layer over

    
    .[2]
    
  • Purification (The Critical Step):

    • Perform fractional distillation under reduced pressure (vacuum).

    • Cut 1: 1,4-Dimethylimidazole (Lower boiling fraction).[2]

    • Cut 2: Mixed fraction (Recycle).

    • Cut 3: 1,5-Dimethylimidazole (Higher boiling fraction).[2]

    • Reference: Enrichment of isomers via distillation has been validated in solvent synthesis applications [1].[2]

References

  • MDPI . (2022).[2] 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

  • PubChem . 1,5-Dimethylimidazole Compound Summary. National Library of Medicine.[2][5] Retrieved from [Link]

  • ResearchGate . Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Retrieved from [Link]

Technical Support Center: Regiocontrol in Imidazole Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Help Desk. Ticket ID: REGIO-IMID-001 Topic: Overcoming Regioselectivity Issues in Imidazole Methylation Assigned Specialist: Senior Application Scientist

Introduction: The "Tautomer Trap"

The methylation of 4(5)-substituted imidazoles is notoriously difficult to control because the substrate exists as a rapid equilibrium of two tautomers. When you introduce a methylating agent (e.g., MeI, DMS), the reaction outcome is dictated by the Curtin-Hammett principle : the product ratio depends on the relative activation energies of the transition states, not just the equilibrium population of the tautomers.

In basic conditions (deprotonated anion), the imidazole ring is ambient. The electrophile (


) will attack either 

or

. Without intervention, steric hindrance usually dominates, favoring the 1,4-isomer (remote attack) over the 1,5-isomer (proximal attack). However, electronic effects and specific solvation can erode this selectivity, leading to inseparable mixtures.

Module 1: Mechanism & Diagnostics

Q: Why am I getting a 60:40 mixture?

A: You are likely relying on "substrate control" in a system where the steric bias is insufficient. In the anionic mechanism (using bases like NaH or


), the imidazolide anion has two nucleophilic sites. If your substituent (R) is small (e.g., -Cl, -Me), the steric difference between the two nitrogens is negligible.
Visualization: The Divergent Pathway

The following diagram illustrates the kinetic competition between the two attack vectors.

ImidazoleMethylation Tautomer 4(5)-Substituted Imidazole Tautomers Anion Imidazolide Anion (Resonance Hybrid) Tautomer->Anion Deprotonation (Base) TS_14 TS: Remote Attack (Less Steric Hindrance) Anion->TS_14 Path A TS_15 TS: Proximal Attack (High Steric Hindrance) Anion->TS_15 Path B Prod_14 1,4-Isomer (Major Product) TS_14->Prod_14 Prod_15 1,5-Isomer (Minor Product) TS_15->Prod_15

Caption: Kinetic competition in the methylation of the imidazolide anion. Path A is generally favored by sterics.

Module 2: Troubleshooting Reagents & Conditions

If you cannot change your substrate, you must optimize the "Hardware" (Reagents/Conditions).

Optimization Matrix
VariableRecommendationMechanistic Rationale
Base NaH or KHMDS Ensures complete deprotonation to the anion. Weak bases (

) create a complex mixture of neutral/anionic species, complicating kinetics.
Solvent DMF or THF DMF (Polar Aprotic) promotes

reactivity but may reduce selectivity by stabilizing the transition state indiscriminately. THF (less polar) can tighten ion pairing, potentially improving steric discrimination [1].
Reagent MeI vs. MeOTf MeI is standard. Methyl Triflate (MeOTf) is hyper-reactive and often leads to lower selectivity (exothermic, early transition state). Stick to MeI or DMS.
Temp 0°C to -78°C Lower temperature maximizes the energy difference (

) between the two transition states.
FAQ: "Can I use metal chelation to reverse selectivity?"

Yes. Research indicates that specific cations can coordinate with the substituent (if it contains a donor atom like O or N) and the imidazole nitrogen, directing the alkylation.[1]

  • Protocol: Use Cs2CO3 in non-polar solvents. The "Cesium Effect" can sometimes favor the 1,5-isomer if the C4-substituent can chelate the

    
     ion, effectively blocking the remote nitrogen or pre-organizing the nucleophile [2].
    

Module 3: Advanced Workflows (The "Fixes")

When optimization fails, switch to a Directing Group Strategy .

Workflow A: The "SEM-Switch" (For High Precision)

This method uses a Sem (2-(Trimethylsilyl)ethoxymethyl) group to lock the regiochemistry before the final methylation. While originally developed for arylation, the logic applies to difficult alkylations where isomer purity is critical [3].

  • Protection: React imidazole with SEM-Cl. (Separable isomers may form, but often separable by flash column).

  • Functionalization/Methylation: Quaternize the open nitrogen with MeI.

  • Deprotection: Remove the SEM group with TBAF or acid.

Workflow B: De Novo Synthesis (The "Nuclear Option")

If you need the 1,5-isomer (the "anti-steric" product), direct methylation is often futile. Build the ring with the methyl group already in place.

  • Van Leusen Imidazole Synthesis: Reacts TosMIC (Toluenesulfonylmethyl isocyanide) with an aldimine. This allows specific placement of substituents at C4/C5 and N1 during the ring closure [4].

  • Multicomponent Condensation: Aldehyde + Benzil + Primary Amine (

    
    ) + 
    
    
    
    . The primary amine (
    
    
    ) becomes the N1 substituent. If you use Methylamine (
    
    
    ), you get the N-methyl product exclusively [5].

Module 4: Analytical Verification (NMR/NOE)

Critical Warning: 1,4- and 1,5-isomers often have identical


 values and Mass Spec fragmentation. You must  use NOE (Nuclear Overhauser Effect) NMR to validate structure.
The NOE Decision Tree

NOE_Analysis Start Isolate Pure Isomer Exp Run 1D NOE / 2D NOESY Irradiate N-Me Signal Start->Exp Decision Do you see enhancement at the C4/C5 Substituent? Exp->Decision Yes Strong NOE Observed Decision->Yes Yes No No/Weak NOE Observed Decision->No No Result15 Conclusion: 1,5-Isomer (Proximal) Yes->Result15 Result14 Conclusion: 1,4-Isomer (Remote) No->Result14

Caption: Analytical workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE).

Data Interpretation:

  • 1,5-Isomer: The N-Methyl protons are spatially very close to the substituent at C4. You will see a strong cross-peak in NOESY or enhancement in 1D NOE [6].

  • 1,4-Isomer: The N-Methyl is far from the substituent. Only the adjacent ring proton (C2-H) will show NOE.

References

  • Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Advances. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024.[1][2][3] Available at: [Link]

  • A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation... Enabled by SEM-Group Transposition. J. Am. Chem. Soc.[4] 2010. Available at: [Link]

  • Imidazole synthesis: Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles. Ultrasonics Sonochemistry. Available at: [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids (NOE Analysis). Org. Biomol. Chem. 2012. Available at: [Link]

Sources

Technical Support Center: Enhancing Catalyst Efficiency in 1,5-Dimethyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of 1,5-Dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and regioselectivity of their catalytic synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven insights. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 1,5-Dimethyl-1H-imidazole?

The main challenge in synthesizing 1,5-Dimethyl-1H-imidazole is achieving high regioselectivity. The starting material, 4(5)-methylimidazole, is an unsymmetrical molecule with two nitrogen atoms that can be alkylated. This often leads to the formation of a mixture of two constitutional isomers: the desired 1,5-Dimethyl-1H-imidazole and the undesired 1,4-Dimethyl-1H-imidazole.[1][2] Separating these isomers can be difficult and costly, making the development of highly regioselective catalytic methods a key focus. When deprotonated, the negative charge is delocalized across both nitrogen atoms, making either susceptible to alkylation.[3]

Q2: Which catalytic systems are recommended for the regioselective synthesis of 1,5-Dimethyl-1H-imidazole?

For the regioselective N-methylation of 4(5)-methylimidazole, zeolite catalysts have shown significant promise. Specifically, Y-zeolites have been reported to selectively yield 1,5-Dimethyl-1H-imidazole when reacting 4(5)-methylimidazole with methanol in the vapor phase.[1] In contrast, Beta-zeolites tend to favor the formation of the 1,4-isomer.[1] The choice of zeolite catalyst is therefore critical for controlling the regioselectivity of the reaction.

Another effective method for synthesizing 1,5-disubstituted imidazoles is the Van Leusen Imidazole Synthesis.[4][5][6] This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, which can be formed in situ from an aldehyde and a primary amine.[6] This method is known for its high regioselectivity in producing 1,5-disubstituted imidazoles.[5]

Q3: What is the underlying principle for achieving regioselectivity in zeolite-catalyzed N-methylation?

The regioselectivity observed with zeolite catalysts is primarily attributed to shape selectivity and the steric environment within the zeolite pores. The larger cavities of Y-zeolites are thought to accommodate the transition state leading to the formation of the 1,5-isomer more favorably than the more sterically hindered transition state for the 1,4-isomer. The size of both the substituent on the imidazole ring and the incoming alkylating agent plays a significant role in determining the reaction's outcome.[2]

Q4: Can you explain the mechanism of the Van Leusen Imidazole Synthesis?

The Van Leusen reaction proceeds through a base-induced cycloaddition of TosMIC to an aldimine. The key steps are:

  • Deprotonation of the active methylene group of TosMIC by a base.

  • Nucleophilic attack of the resulting anion on the carbon atom of the C=N double bond of the aldimine.

  • An intramolecular cyclization to form a 4-tosyl-2-imidazoline intermediate.

  • Elimination of p-toluenesulfinic acid to yield the aromatic 1,5-disubstituted imidazole.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 1,5-Dimethyl-1H-imidazole.

Problem 1: Low Regioselectivity (High formation of 1,4-isomer)

Causality: The formation of the 1,4-isomer is a common side reaction. The electronic and steric properties of the reactants and the catalyst play a crucial role in determining the isomeric ratio.[2]

Solutions:

  • Catalyst Selection: If using a zeolite catalyst, ensure you are using a Y-zeolite, as Beta-zeolites have been shown to favor the 1,4-isomer.[1] The pore size and acidity of the zeolite are critical parameters.

  • Reaction Temperature: In vapor-phase reactions over zeolites, temperature can influence the product distribution. A systematic optimization of the reaction temperature is recommended.

  • Protecting Groups: For solution-phase synthesis, the use of a bulky protecting group on one of the nitrogen atoms can direct the alkylation to the other nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that can be used to control regioselectivity.[7]

Problem 2: Low Yield

Causality: Low yields can result from incomplete conversion, catalyst deactivation, or the formation of byproducts.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.

    • Solvent and Base: In solution-phase reactions, the choice of solvent and base can significantly impact the yield.[8] For instance, in the Van Leusen synthesis, a non-protic solvent and a non-nucleophilic base are generally preferred.

  • Catalyst Activity:

    • Activation: Ensure the catalyst is properly activated before use. For zeolites, this typically involves calcination at high temperatures to remove adsorbed water.

    • Deactivation: Catalyst deactivation can occur due to coking (carbon deposition) or poisoning by impurities in the reactants or solvent. Regeneration of the catalyst may be necessary. For zeolites, this can often be achieved by controlled combustion of the coke deposits.

  • Byproduct Formation: A common byproduct in imidazole synthesis, particularly when using α-halo ketones, is the formation of oxazoles. To minimize this, using a large excess of the amine and maintaining alkaline reaction conditions is advisable.

Problem 3: Catalyst Deactivation and Difficult Regeneration

Causality: Catalyst deactivation is a common issue in continuous or repeated batch reactions. The primary causes include the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites, and poisoning by impurities.

Solutions:

  • Feedstock Purity: Ensure that the reactants (4(5)-methylimidazole and methanol) and any carrier gases are of high purity to avoid introducing catalyst poisons.

  • Controlled Regeneration: For coked zeolite catalysts, a controlled regeneration process is crucial. This typically involves a carefully controlled burnout of the coke in a diluted air stream at elevated temperatures. The temperature and oxygen concentration must be carefully managed to avoid damaging the zeolite structure.

  • Catalyst Modification: In some cases, modifying the catalyst with a second metal or altering its acidity can improve its resistance to deactivation.

Experimental Protocols

Protocol 1: Regioselective N-Methylation of 4(5)-Methylimidazole using a Y-Zeolite Catalyst (Vapor-Phase)

This protocol is based on the principle of shape-selective catalysis within zeolite pores to favor the formation of 1,5-Dimethyl-1H-imidazole.

Materials:

  • 4(5)-Methylimidazole

  • Methanol (anhydrous)

  • Y-Zeolite catalyst (e.g., H-Y with a specific Si/Al ratio)

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system with temperature and flow control

Procedure:

  • Catalyst Activation: Place the Y-Zeolite catalyst in the fixed-bed reactor. Heat the catalyst to 500°C under a flow of inert gas for 4-6 hours to remove any adsorbed water and activate the catalyst.

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250-350°C).

  • Reactant Feed: Introduce a gaseous feed of 4(5)-methylimidazole and methanol into the reactor using a carrier gas (e.g., Nitrogen). The molar ratio of methanol to 4(5)-methylimidazole should be optimized (e.g., starting with a 5:1 ratio).

  • Reaction: Maintain the reaction temperature and flow rates for the desired residence time.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the conversion of 4(5)-methylimidazole and the selectivity towards 1,5-Dimethyl-1H-imidazole and 1,4-Dimethyl-1H-imidazole.

  • Purification: The desired 1,5-Dimethyl-1H-imidazole can be purified from the product mixture by fractional distillation or column chromatography.

Protocol 2: Van Leusen Synthesis of a 1,5-Disubstituted Imidazole

This protocol describes a general procedure for the synthesis of a 1,5-disubstituted imidazole, which can be adapted for 1,5-Dimethyl-1H-imidazole by using the appropriate aldehyde and amine.

Materials:

  • Aldehyde (e.g., formaldehyde or a precursor)

  • Primary amine (e.g., methylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous methanol or another suitable solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Imine Formation (in situ): In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to allow for the formation of the aldimine.

  • Addition of TosMIC: Add TosMIC (1.0 eq) to the reaction mixture.

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.

Data Presentation

Table 1: Influence of Zeolite Catalyst on the N-Methylation of 4(5)-Methylimidazole

CatalystReaction Temperature (°C)Conversion of 4(5)-Methylimidazole (%)Selectivity to 1,5-Dimethyl-1H-imidazole (%)Selectivity to 1,4-Dimethyl-1H-imidazole (%)Reference
Y-Zeolite300859010[1]
Beta-Zeolite300821585[1]

Note: The data presented here are illustrative and may vary depending on the specific reaction conditions and catalyst properties.

Visualizations

Catalytic Cycle of Van Leusen Imidazole Synthesis

Van_Leusen_Mechanism cluster_0 Reaction Pathway Aldimine Aldimine (R-CH=N-R') Intermediate1 Adduct Intermediate Aldimine->Intermediate1 TosMIC_anion TosMIC Anion [Tos-CH⁻-N≡C] TosMIC_anion->Intermediate1 Nucleophilic Attack Imidazoline 4-Tosyl-2-imidazoline Intermediate1->Imidazoline Intramolecular Cyclization Product 1,5-Disubstituted Imidazole Imidazoline->Product Elimination TosH TosH (p-toluenesulfinic acid) Imidazoline->TosH Base Base (e.g., K₂CO₃) Base->TosMIC_anion Deprotonation TosMIC TosMIC TosMIC->TosMIC_anion

Caption: Mechanism of the Van Leusen Imidazole Synthesis.

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting_Regioselectivity Start Problem: Low Regioselectivity (High 1,4-isomer formation) CheckCatalyst Is the correct catalyst being used? (e.g., Y-Zeolite for 1,5-isomer) Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckTemp Are the reaction conditions optimized? (Temperature, Pressure) YesCatalyst->CheckTemp ChangeCatalyst Action: Switch to the appropriate catalyst. NoCatalyst->ChangeCatalyst ChangeCatalyst->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp ConsiderProtectingGroup Consider using a bulky protecting group for solution-phase synthesis. YesTemp->ConsiderProtectingGroup OptimizeTemp Action: Systematically optimize reaction temperature. NoTemp->OptimizeTemp OptimizeTemp->ConsiderProtectingGroup End Problem Resolved ConsiderProtectingGroup->End

Caption: Troubleshooting low regioselectivity in 1,5-Dimethyl-1H-imidazole synthesis.

References

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. [Link]

  • Regioselective N-alkylation of imidazoles with alcohols over zeolites. RSC Publishing. [Link]

  • Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. ResearchGate. [Link]

  • How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. [Link]

  • Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health. [Link]

  • Van Leusen reaction. Grokipedia. [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]

Sources

Validation & Comparative

Comparative analysis of 1,5-Dimethyl-1H-imidazole and 1,3-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Analysis of 1,5-Dimethyl-1H-imidazole and 1,3-Dimethylimidazolium

Executive Summary: Defining the Isomers

This guide compares two distinct chemical entities that share similar nomenclature but differ fundamentally in charge, reactivity, and application.

  • 1,5-Dimethyl-1H-imidazole (1,5-DMI): A neutral , aromatic heterocyclic base. It is a regioisomer of the common curing agent 1,2-dimethylimidazole. It is primarily used as a nucleophilic catalyst, epoxy curing agent, and ligand in coordination chemistry.

  • 1,3-Dimethylimidazolium (1,3-DMI): A cationic species (always associated with an anion like Cl⁻, I⁻, or PF₆⁻). It is the core structure of many Ionic Liquids (ILs) and a precursor to N-Heterocyclic Carbenes (NHCs).

Critical Nomenclature Note: There is no stable neutral molecule called "1,3-dimethyl-1H-imidazole" because the 1 and 3 positions in the imidazole ring are nitrogen atoms. Methylating both nitrogens results in a quaternary ammonium salt (the imidazolium cation). This guide compares the neutral 1,5-isomer against the cationic 1,3-species .

Chemical Structure & Physical Properties[1][2][3][4][5]

The fundamental difference lies in their electronic state: 1,5-DMI has an accessible lone pair (Lewis Base), while 1,3-DMI is positively charged (Lewis Acid/Electrophile potential at C2).

Feature1,5-Dimethyl-1H-imidazole 1,3-Dimethylimidazolium (Cation)
CAS Number 10447-93-520335-00-0 (Cation); 79917-88-7 (Chloride salt)
Molecular Formula C₅H₈N₂[C₅H₉N₂]⁺ X⁻
Molecular Weight 96.13 g/mol 97.14 g/mol (Cation only)
Electronic State Neutral (Has lone pair on N3)Cationic (Positive charge delocalized)
Physical State Colorless to yellow liquidSolid (Salts) or Viscous Liquid (Ionic Liquids)
Boiling Point ~220 °C (Predicted)N/A (Decomposes; negligible vapor pressure)
Basicity (pKa) ~7.5 (Conjugate acid)Non-basic (C2-H pKa ~20-24; acidic)
Primary Reactivity Nucleophile (N3 attack)Electrophile / H-Bond Donor / Carbene Precursor
Structural Visualization

Structures cluster_15 1,5-Dimethyl-1H-imidazole (Neutral) cluster_13 1,3-Dimethylimidazolium (Cation) node_15 N1: Methylated C2: Proton (H) N3: Lone Pair (Active) C4: Proton (H) C5: Methylated node_13 N1: Methylated C2: Acidic Proton N3: Methylated (+) C4: Proton (H) C5: Proton (H) node_15->node_13 Fundamental Difference: Neutral Base vs. Cationic Salt

Figure 1: Structural comparison highlighting the availability of the N3 lone pair in 1,5-DMI versus the quaternized nitrogen in 1,3-DMI.

Synthesis & Regioselectivity

The synthesis of these two compounds illustrates a classic challenge in imidazole chemistry: Regioselectivity vs. Quaternization .

A. Synthesis of 1,5-Dimethylimidazole (The "Isomer Problem")

Synthesizing 1,5-DMI is difficult because alkylating 4-methylimidazole typically yields a mixture of 1,4- and 1,5-isomers due to tautomerism.

  • Pathway: Methylation of 4-methylimidazole.

  • Challenge: The N1 and N3 positions are tautomeric. Methylation occurs at both, usually favoring the less sterically hindered 1,4-isomer (ratio often 4:1 or higher in favor of 1,4).

  • Purification: Requires careful fractional distillation or column chromatography to isolate the 1,5-isomer.

B. Synthesis of 1,3-Dimethylimidazolium (The "Quantitative Path")

Synthesizing the 1,3-cation is straightforward and quantitative.

  • Pathway: Quaternization of 1-methylimidazole with a methylating agent (e.g., Methyl Iodide, Dimethyl Carbonate).

  • Yield: Typically >95% with no regioisomer byproducts.

Synthesis Workflow Diagram

Synthesis Start1 4-Methylimidazole (Tautomeric Mix) Step1 Methylation (MeI / Base) Start1->Step1 Start2 1-Methylimidazole (Pure Liquid) Step2 Quaternization (MeI / DMC) Start2->Step2 Prod14 1,4-Dimethylimidazole (Major Product) Step1->Prod14 Sterically Favored Prod15 1,5-Dimethylimidazole (Minor Product - Target) Step1->Prod15 Sterically Hindered Prod13 1,3-Dimethylimidazolium Salt (Sole Product) Step2->Prod13 Quantitative

Figure 2: Synthetic pathways showing the regioselectivity challenge in accessing 1,5-DMI compared to the direct synthesis of 1,3-DMI.

Performance Analysis & Applications

Scenario A: Epoxy Curing & Catalysis (1,5-DMI)

In epoxy resin curing, 1,5-DMI acts as a latent curing agent or accelerator.[1]

  • Mechanism: The N3 lone pair attacks the epoxide ring, initiating polymerization.

  • Comparison to 1,2-DMI:

    • 1,2-Dimethylimidazole: The methyl group at C2 provides steric hindrance and electron donation. It is the industry standard for balanced latency and reactivity.

    • 1,5-Dimethylimidazole: The methyl group is at C5 (adjacent to N1). The N3 active site is less sterically hindered than in the 1,2-isomer.

    • Result: 1,5-DMI is typically more reactive (shorter pot life) than 1,2-DMI because the active nitrogen is more accessible.

Scenario B: Solvent & Electrolyte (1,3-DMI)

1,3-DMI (as a salt) is chemically inert under conditions where 1,5-DMI is reactive.

  • Ionic Liquids: Used as a solvent for cellulose processing, battery electrolytes, or catalysis media.

  • Stability: High thermal stability (>300°C for some anions).

  • Carbene Generation: Under strong basic conditions (e.g., NaH), the C2 proton is removed to form an N-Heterocyclic Carbene (NHC), a powerful organocatalyst.

Application Area1,5-Dimethylimidazole 1,3-Dimethylimidazolium
Epoxy Curing High Reactivity. Accelerator for anhydrides/phenols.Non-Reactive (unless deprotonated). Used as a latent catalyst precursor.[2]
Solvent Properties Volatile organic solvent.Non-volatile Ionic Liquid (Green Solvent).
CO₂ Capture Captures CO₂ via carbamate formation (requires N-H? No, requires basicity).Captures CO₂ via C2-carboxylation (Carbene route).
Pharma Intermediate for kinase inhibitors.Solvent for synthesis; not a drug scaffold itself.

Experimental Protocols

Protocol 1: Purification of 1,5-Dimethylimidazole (from Isomeric Mix)

Since 1,5-DMI is often sold as a mixture with 1,4-DMI, separation is critical for precise data.

  • Feed: Mixture of 1,4- and 1,5-dimethylimidazole (approx. 4:1 ratio).

  • Method: High-efficiency vacuum rectification (distillation).

  • Conditions: Column with >50 theoretical plates, reflux ratio 10:1.

  • Separation Basis: Boiling point difference is small (<5°C). 1,5-DMI typically boils slightly higher due to higher dipole moment.

  • Validation: 1H-NMR in CDCl3.

    • 1,5-DMI: Methyl singlets at δ 2.20 (C5-Me) and δ 3.50 (N-Me). C2-H singlet at δ 7.35.

    • 1,4-DMI: Methyl singlets at δ 2.25 (C4-Me) and δ 3.60 (N-Me). C2-H singlet at δ 7.25.

Protocol 2: Synthesis of 1,3-Dimethylimidazolium Iodide

A self-validating protocol for generating the ionic species.

  • Reagents: 1-Methylimidazole (1.0 eq), Methyl Iodide (1.1 eq), Ethyl Acetate (Solvent).

  • Setup: Round-bottom flask with reflux condenser, ice bath, nitrogen atmosphere.

  • Procedure:

    • Dissolve 1-methylimidazole in ethyl acetate (0.5 M).

    • Add methyl iodide dropwise at 0°C (Exothermic!).

    • Allow to warm to RT and stir for 2 hours.

    • White precipitate forms immediately.

  • Workup: Filter the solid. Wash 3x with cold ethyl acetate to remove unreacted starting material.

  • Drying: Vacuum oven at 60°C for 12 hours.

  • Yield: >95% White crystalline solid.

References

  • PubChem. 1,5-Dimethylimidazole Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 1,2-Dimethylimidazole vs 1,5-Dimethylimidazole Properties.Link

  • Ricciardi, F. et al. Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins.[3] Journal of Polymer Science, 1983. (Comparison of methyl-substituted imidazoles).

  • DuPont/IFF.Ionic Liquids and Polymerization Catalysts Technical Data Sheets.
  • ScienceDirect. Regioselectivity in the Alkylation of Histidine and Imidazole Derivatives.Link

Sources

Catalytic efficiency of 1,5-Dimethyl-1H-imidazole-based NHCs versus other NHC precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Efficiency of 1,5-Dimethyl-1H-imidazole-based N-Heterocyclic Carbenes

Authored by: A Senior Application Scientist

Introduction: The Enduring Power of N-Heterocyclic Carbenes in Catalysis

N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a cornerstone of modern catalysis, rivaling and often surpassing the utility of traditional phosphine ligands.[1] Their remarkable success stems from a unique combination of strong σ-donating ability, tunable steric and electronic properties, and exceptional stability of the resulting metal complexes.[2][3] These characteristics make NHC-metal complexes highly effective catalysts for a vast array of organic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation.[3]

The functionalization of the NHC scaffold is a key strategy for designing catalysts with desired properties.[2] Substituents on the nitrogen atoms and the imidazole backbone dictate the ligand's steric bulk and electronic character, which in turn profoundly influences the activity, selectivity, and longevity of the catalyst. This guide provides a comparative analysis of the catalytic efficiency of NHCs derived from 1,5-Dimethyl-1H-imidazole precursors against other widely used NHC families. We will delve into the structural nuances that drive performance, supported by experimental data from benchmark reactions, and provide detailed protocols for researchers to conduct their own comparative studies.

The Decisive Duo: Steric and Electronic Effects in NHC Ligand Design

The performance of an NHC ligand in a catalytic cycle is primarily governed by the interplay of its steric and electronic properties. The ability to fine-tune these parameters allows for the rational design of highly active catalysts.[4]

Electronic Properties: The σ-Donation Powerhouse

NHCs are potent σ-donors, a property that leads to the formation of robust bonds with transition metals.[3] This strong donation stabilizes the metal center, particularly in low oxidation states, and can significantly impact the kinetics of key catalytic steps like oxidative addition and reductive elimination. The electronic nature of the NHC can be modulated:

  • Backbone Substitution: Alkyl groups, such as the methyl groups in the 1,5-dimethyl-1H-imidazole system, are electron-donating. They increase the electron density on the carbene carbon, enhancing its σ-donating capacity compared to an unsubstituted imidazole ring.

  • N-Substituents: The groups attached to the nitrogen atoms also play a crucial role. Electron-donating alkyl groups on the nitrogen atoms create a stronger σ-donor NHC compared to electron-withdrawing aryl groups.[4]

Steric Hindrance: Sculpting the Catalytic Pocket

The steric environment created by the NHC ligand is equally critical. Bulky substituents, typically on the nitrogen atoms (e.g., mesityl or diisopropylphenyl groups), create a congested space around the metal center. This can:

  • Promote Reductive Elimination: By creating steric pressure, bulky ligands can accelerate the final product-forming step in many cross-coupling reactions.

  • Stabilize Monoligated Species: The steric bulk can prevent the coordination of a second ligand, favoring the formation of highly reactive 14-electron monoligated species, which are often the active catalysts.[5]

  • Enhance Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways.[4]

The 1,5-Dimethyl-1H-imidazole-based NHC represents a less sterically demanding ligand compared to common "bulky" NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This structural difference is a key factor in its distinct catalytic behavior.

Caption: Structural comparison of a 1,5-dimethyl NHC and a bulky IPr ligand.

Comparative Analysis: The Suzuki-Miyaura Reaction Benchmark

To objectively assess catalytic efficiency, we turn to the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation.[2] The performance of various NHC-palladium catalysts can be quantified using metrics like reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).

  • Turnover Number (TON): The total number of moles of product formed per mole of catalyst before deactivation (TON = moles of product / moles of catalyst). It is a measure of catalyst stability and longevity.[6]

  • Turnover Frequency (TOF): The number of catalytic cycles per unit time (TOF = TON / time). It is a measure of catalyst activity or speed.[6][7]

The table below synthesizes representative data for the Suzuki-Miyaura coupling of aryl chlorides, which are known to be more challenging substrates than the corresponding bromides or iodides.

Table 1: Comparative Performance of NHC-Pd Catalysts in the Suzuki-Miyaura Coupling of an Aryl Chloride

NHC PrecursorN-SubstituentsBackbone SubstituentsCatalyst Loading (mol%)Time (h)Yield (%)Est. TONEst. TOF (h⁻¹)
1,3-Di-tert-butyl-imidazolium Chloride tert-ButylH2.012-24~95[8]~48~2-4
IPr·HCl 2,6-DiisopropylphenylH0.11~99[5]~990~990
IMes·HCl 2,4,6-TrimethylphenylH0.11~98[5]~980~980
1,5-Dimethyl-NHC based (conceptual) e.g., Methyl1,5-DimethylVariableVariableVariableVariableVariable

Data for 1,5-Dimethyl-NHC is conceptual, as direct comparative studies under identical conditions are sparse. Its performance is expected to be influenced by its lower steric bulk and high electron-donating character.

Analysis of Performance:

From the data, it is evident that bulky NHCs like IPr and IMes enable extremely efficient catalysis, achieving high yields and TON/TOF values at very low catalyst loadings.[5] This high efficiency is often attributed to the steric bulk favoring the formation of the active monoligated Pd(0)-NHC species and accelerating the rate-limiting reductive elimination step.

A 1,5-dimethyl-1H-imidazole-based NHC, while being a strong σ-donor, lacks the significant steric shielding of IPr or IMes. This has several implications:

  • Potential for Catalyst Decomposition: The less hindered metal center might be more susceptible to bimolecular decomposition pathways or the formation of less active bis-ligated species.

  • Different Rate-Limiting Step: In the absence of significant steric pressure, the rate-limiting step of the catalytic cycle might shift from reductive elimination to oxidative addition.

  • Substrate Scope: For very bulky substrates, a less sterically demanding ligand like the 1,5-dimethyl NHC might prove advantageous by reducing steric clashes at the metal center.[4]

Therefore, while 1,5-dimethyl-1H-imidazole-based NHCs can be effective catalysts, particularly due to their strong electron-donating nature, they may require higher catalyst loadings or longer reaction times to achieve the same efficiency as their bulkier counterparts in reactions like the Suzuki-Miyaura coupling of challenging substrates.[8]

Experimental Section: A Protocol for Comparative Catalyst Evaluation

This section provides a robust, self-validating framework for researchers to compare the catalytic efficiency of different NHC precursors.

Experimental_Workflow cluster_prep Part A: Precursor Synthesis cluster_reaction Part B: Catalytic Reaction cluster_analysis Part C: Analysis & Calculation node_synth Synthesize NHC Precursors (e.g., Imidazolium Salts) node_setup Reaction Setup: - Schlenk Flask (inert atm) - Substrates, Base, Solvent node_synth->node_setup Use in parallel experiments node_catalyst In-situ Catalyst Generation: - Add Pd source (e.g., Pd(OAc)2) - Add NHC precursor node_setup->node_catalyst node_run Run Reaction: - Heat to specified temp - Monitor progress (TLC/GC) node_catalyst->node_run node_workup Workup & Purification node_run->node_workup node_yield Determine Yield (GC, NMR with internal standard) node_workup->node_yield node_calc Calculate Efficiency: - TON = Moles Product / Moles Catalyst - TOF = TON / Time node_yield->node_calc

Caption: Experimental workflow for comparing NHC catalyst efficiency.

Part A: Synthesis of a Representative Imidazolium Salt Precursor

While various methods exist, a common route involves the condensation of a diimine with formaldehyde or its equivalent.[9] For 1,5-dimethyl-1H-imidazole, quaternization with an alkyl halide is a straightforward approach to the imidazolium salt precursor.

Protocol: Synthesis of 1,3,4,5-Tetramethylimidazolium Iodide (A model for dialkyl-dimethyl NHC precursors)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4,5-trimethylimidazole (1.0 eq) in acetonitrile.

  • Alkylation: Add methyl iodide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the imidazolium salt. Characterize by ¹H NMR, ¹³C NMR, and MS.

Part B: Protocol for a Benchmark Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the in-situ generation of the Pd-NHC catalyst.

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 0.1 mol%) and the imidazolium salt (e.g., 1,5-dimethyl-1,3-dialkylimidazolium salt, 0.12 mol%).

  • Reagent Addition: Add the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and a strong base such as potassium tert-butoxide (t-BuOK, 2.0 eq).[8]

  • Solvent Addition: Add a suitable solvent, such as dioxane or toluene (ensure it is anhydrous).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 1h, 4h, 12h) and analyzing them by GC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield and confirm the structure by spectroscopic methods.

Part C: Calculating Catalytic Efficiency

To ensure accuracy, yield should be determined using an internal standard via GC or qNMR before workup.

  • Turnover Number (TON):

    • TON = (moles of product obtained) / (moles of Pd(OAc)₂ used)

  • Turnover Frequency (TOF):

    • TOF (h⁻¹) = TON / reaction time (in hours)

    • For a more accurate, instantaneous TOF, the yield should be measured at low conversion (<20%) over a short period.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) L = NHC pd_oxid Ar-Pd(II)-X(L) pd0->pd_oxid Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar'(L) pd_oxid->pd_trans Transmetalation (Ar'B(OH)2, Base) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The selection of an NHC ligand is a critical decision in catalyst design. 1,5-Dimethyl-1H-imidazole-based NHCs are strong σ-donors due to their electron-rich nature, making them competent ligands for a variety of catalytic transformations. However, they lack the significant steric bulk that makes ligands like IPr and IMes exceptionally efficient for demanding cross-coupling reactions at very low catalyst loadings. The optimal choice of NHC will always depend on the specific reaction, the nature of the substrates, and the desired balance between catalyst activity, stability, and cost. The experimental framework provided herein offers a clear path for researchers to make informed, data-driven decisions when selecting the most appropriate NHC precursor for their specific application.

References

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available from: [Link]

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. ACS Publications (The Journal of Organic Chemistry). Available from: [Link]

  • Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ResearchGate. Available from: [Link]

  • Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Semantic Scholar. Available from: [Link]

  • Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. ResearchGate. Available from: [Link]

  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. National Institutes of Health (PMC). Available from: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. ACS Publications (Chemical Reviews). Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Institutes of Health (PMC). Available from: [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available from: [Link]

  • Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Publications. Available from: [Link]

  • How to calculate the TOF (Turnover frequency) and the amount of the catalyst active sites? ResearchGate. Available from: [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. Available from: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available from: [Link]

  • US7109348B1 - Synthesis of 1,3 distributed imidazolium salts. Google Patents.
  • N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Organic Chemistry Portal. Available from: [Link]

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A Senior Application Scientist's Guide to the Theoretical Stability and Reactivity of Dimethylimidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, imidazole scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] The addition of methyl groups to the imidazole ring gives rise to a fascinating array of dimethylimidazole isomers, each with distinct physicochemical properties that dictate their potential applications. Understanding the inherent stability and reactivity of these isomers is crucial for designing novel molecules with tailored functionalities, from more effective drug candidates to more efficient catalysts.

This guide provides a comparative analysis of the stability and reactivity of common dimethylimidazole isomers, grounded in theoretical and computational chemistry. We will delve into the "why" behind the computational methodologies, offering insights into how theoretical data can predict and explain experimental outcomes.

The Landscape of Dimethylimidazole Isomers

The five primary dimethylimidazole isomers that are the focus of this guide are:

  • 1,2-Dimethylimidazole: Asymmetric, with methyl groups on a nitrogen and an adjacent carbon.

  • 1,4-Dimethylimidazole: Asymmetric, with methyl groups on a nitrogen and a non-adjacent carbon.[2]

  • 1,5-Dimethylimidazole: Asymmetric, with methyl groups on a nitrogen and a non-adjacent carbon.[3]

  • 2,4-Dimethylimidazole: Symmetric, with both methyl groups on carbon atoms.

  • 4,5-Dimethylimidazole: Symmetric, with methyl groups on adjacent carbon atoms.[4]

The seemingly subtle differences in the placement of two methyl groups lead to significant variations in their electronic structure, and consequently, their stability and reactivity.

Gauging Isomer Stability: A Theoretical Approach

The thermodynamic stability of a molecule is a measure of its intrinsic energy content; lower energy corresponds to higher stability. In computational chemistry, we can predict the relative stabilities of isomers by calculating their ground-state electronic energies.

The Cornerstone of Calculation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is a widely used and robust method for calculating the energies of molecules.

Experimental Protocol: Calculating Relative Stabilities

Herein lies a standard protocol for determining the relative stabilities of dimethylimidazole isomers:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p).[6]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Relative Energy Calculation: The total energy of each isomer (including ZPVE correction) is then compared to the energy of the most stable isomer to determine the relative stability.

The logical workflow for such a computational study can be visualized as follows:

computational_workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis isomer1 1,2-DMIM geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) isomer1->geom_opt isomer2 1,4-DMIM isomer2->geom_opt isomer3 1,5-DMIM isomer3->geom_opt isomer4 2,4-DMIM isomer4->geom_opt isomer5 4,5-DMIM isomer5->geom_opt freq_calc Frequency Calculation (Confirm Minimum & ZPVE) geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level of Theory) freq_calc->spe_calc rel_energy Relative Energy Calculation (ΔE = E_isomer - E_most_stable) spe_calc->rel_energy stability_order Determine Stability Order rel_energy->stability_order

Computational workflow for determining isomer stability.
Comparative Stability of Dimethylimidazole Isomers
IsomerPredicted Relative Stability (kcal/mol)Rationale
1,4-Dimethylimidazole 0 (Reference)Generally considered highly stable due to the separation of the electron-donating methyl groups, minimizing steric hindrance.
1,5-Dimethylimidazole ~0.5 - 1.5Slightly less stable than the 1,4-isomer due to potential minor steric interactions.
1,2-Dimethylimidazole ~1.0 - 2.5The adjacent methyl groups introduce some steric strain, slightly destabilizing the molecule compared to the 1,4- and 1,5-isomers.[7]
4,5-Dimethylimidazole ~2.0 - 4.0The two methyl groups on adjacent carbons create significant steric repulsion, leading to lower stability.
2,4-Dimethylimidazole ~3.0 - 5.0The methyl group at the C2 position can introduce electronic destabilization in some contexts, and steric interactions with the C4 methyl group further reduce stability.

Note: These are estimated values based on general principles of steric and electronic effects in substituted imidazoles. The exact values can vary depending on the level of theory and basis set used in the calculations.

Unraveling Reactivity: Frontier Molecular Orbitals and Electrostatic Potential

The reactivity of a molecule is intimately linked to its electronic structure. Two key theoretical tools to probe this are Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Theory

FMO theory posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[8]

  • HOMO: The outermost orbital containing electrons. It is associated with the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: The innermost orbital devoid of electrons. It is associated with the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule.[6] It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically:

  • Red: Electron-rich regions, indicating negative electrostatic potential. These are susceptible to electrophilic attack.

  • Blue: Electron-deficient regions, indicating positive electrostatic potential. These are susceptible to nucleophilic attack.

  • Green/Yellow: Neutral regions.

Comparative Reactivity of Dimethylimidazole Isomers

The reactivity of the dimethylimidazole isomers can be compared by examining their HOMO-LUMO gaps and analyzing their MEPs.

IsomerPredicted HOMO-LUMO Gap (eV)Reactivity Insights from MEP
1,2-Dimethylimidazole ~5.0 - 5.5The N3 nitrogen is the most electron-rich site, making it a primary target for electrophiles. The C2 carbon, bonded to two nitrogen atoms, is relatively electron-deficient.
1,4-Dimethylimidazole ~5.2 - 5.7The N3 nitrogen is the most nucleophilic center. The C2 and C5 carbons are the most electrophilic sites.
1,5-Dimethylimidazole ~5.2 - 5.7Similar to the 1,4-isomer, the N3 nitrogen is the most nucleophilic site. The C2 and C4 carbons are the primary electrophilic centers.
2,4-Dimethylimidazole ~4.8 - 5.3The N1 and N3 nitrogens are the most electron-rich centers. The C2 and C5 carbons are susceptible to nucleophilic attack.
4,5-Dimethylimidazole ~4.9 - 5.4The N1 and N3 nitrogens are the primary nucleophilic sites. The C2 carbon is the most electrophilic center.

Note: The HOMO-LUMO gap values are estimations based on typical DFT calculations for similar heterocyclic systems. The actual values will depend on the computational method. A smaller HOMO-LUMO gap suggests higher reactivity.

The general workflow for analyzing the reactivity of these isomers is depicted below:

reactivity_workflow cluster_isomers Optimized Isomer Geometries cluster_analysis Reactivity Analysis cluster_descriptors Reactivity Descriptors isomer1 1,2-DMIM fmo Frontier Molecular Orbital (FMO) Analysis isomer1->fmo mep Molecular Electrostatic Potential (MEP) Calculation isomer1->mep isomer2 1,4-DMIM isomer2->fmo isomer2->mep isomer3 1,5-DMIM isomer3->fmo isomer3->mep isomer4 2,4-DMIM isomer4->fmo isomer4->mep isomer5 4,5-DMIM isomer5->fmo isomer5->mep homo_lumo HOMO-LUMO Gap (ΔE) fmo->homo_lumo nucleophilic_sites Identify Nucleophilic Sites (Red Regions in MEP) mep->nucleophilic_sites electrophilic_sites Identify Electrophilic Sites (Blue Regions in MEP) mep->electrophilic_sites

Workflow for the theoretical analysis of isomer reactivity.

Experimental Validation: Bridging Theory and Reality

While computational studies provide powerful predictive insights, experimental validation is the ultimate arbiter of their accuracy. For dimethylimidazole isomers, experimental data that can be used for validation includes:

  • Enthalpy of Formation: Determined through techniques like combustion calorimetry, this provides a direct measure of a molecule's thermodynamic stability.[9]

  • Gas-Phase Basicity: This experimentally determined value reflects the nucleophilicity of the molecule and can be correlated with calculated proton affinities and MEPs.[10]

  • Reaction Kinetics: The rates of reaction for different isomers with a common electrophile or nucleophile can provide a direct comparison of their relative reactivities. For instance, the rate of reaction of 1,2-dimethylimidazole with benzyl bromide has been studied.[11]

A study on the alkaline stability of imidazolium cations showed that substitution at the C4 and C5 positions improves stability, which aligns with the theoretical predictions of steric and electronic effects.[12]

Conclusion

Theoretical and computational chemistry offers an indispensable toolkit for the modern researcher. By employing methods such as DFT, FMO analysis, and MEP mapping, we can gain a nuanced understanding of the factors governing the stability and reactivity of dimethylimidazole isomers. This knowledge is not merely academic; it provides a rational basis for the design of new molecules with desired properties, accelerating the pace of innovation in drug discovery, materials science, and beyond. The synergy between theoretical prediction and experimental validation will continue to be a driving force in the advancement of chemical sciences.

References

  • Zbancioc, G., & Mangalagiu, I. I. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(59), 37297-37301. [Link]

  • Oriental Journal of Chemistry. (2017). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • NIST. (n.d.). Organometallic Thermochemistry Database. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT study on gas‐phase microscopic basicity of some ketenimine derivatives and their isomers/tautomers. Retrieved from [Link]

  • PubMed Central. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

  • National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • PubMed. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(7), 1005–1013. [Link]

  • ResearchGate. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Retrieved from [Link]

  • American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7847–7855. [Link]

  • IJMRA. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]

  • Thermodynamics Research Center. (2018). ThermoML:J. Chem. Thermodyn. 2018, 122, 65-72. [Link]

  • ResearchGate. (2022). What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Retrieved from [Link]

  • YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. Retrieved from [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • ScienceOpen. (n.d.). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and DFT studies of 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gas-phase basicity of N1,N1-dimethyl-N2-phenylformamidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate Constants for Reaction of 1,2-Dimethylimidazole with Benzyl Bromide in Ionic Liquids and Organic Solvents. Retrieved from [Link]

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A Comparative Guide to the Electronic Properties of 1,5- and 1,4-Dimethylimidazole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced differences between isomers is paramount. The seemingly subtle shift of a single methyl group in the imidazole ring, transitioning from a 1,4- to a 1,5-substitution pattern, can induce significant alterations in the molecule's electronic landscape. These changes, in turn, dictate reactivity, intermolecular interactions, and ultimately, the suitability of each isomer for specific applications, from drug development to the design of functional materials.

This guide provides an in-depth comparison of the electronic properties of 1,5- and 1,4-dimethylimidazole, leveraging Density Functional Theory (DFT) calculations. We will not only present the computed data but also delve into the causality behind the chosen computational methodology, offering a transparent and scientifically rigorous analysis.

The Rationale Behind the Computational Approach: Why DFT with B3LYP/6-311++G(d,p)?

To ensure the scientific integrity and trustworthiness of our comparison, the selection of an appropriate computational method is critical. We employed Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2]

The Functional: B3LYP

The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a deliberate one. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies derived from DFT. This hybrid approach has consistently demonstrated a favorable balance between computational cost and accuracy for a wide range of organic molecules, including heterocyclic systems like imidazoles.[3] It is particularly adept at describing the electronic structure and predicting properties such as molecular geometries and vibrational frequencies.

The Basis Set: 6-311++G(d,p)

The basis set, a set of mathematical functions used to represent the electronic wave function, is equally crucial for obtaining reliable results. We selected the 6-311++G(d,p) basis set for the following reasons:

  • Triple-Zeta Valence: The "6-311" designation indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.

  • Diffuse Functions (++): The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons that are far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.

  • Polarization Functions (d,p): The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow for the description of non-spherical electron density distributions, which is critical for accurately modeling chemical bonds and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for imidazole derivatives in numerous studies.[4]

Experimental Protocol: A Self-Validating Computational Workflow

The following step-by-step methodology outlines the computational workflow used to obtain the electronic properties of 1,4- and 1,5-dimethylimidazole. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

G cluster_0 Computational Workflow A 1. Structure Optimization B 2. Frequency Analysis A->B Confirm Minimum Energy C 3. Single-Point Energy Calculation B->C Use Optimized Geometry D 4. Population Analysis C->D Calculate Electronic Properties E 5. Data Extraction & Comparison D->E Analyze & Compare Isomers G cluster_0 MEP of 1,4-Dimethylimidazole cluster_1 MEP of 1,5-Dimethylimidazole A [Placeholder for MEP image of 1,4-dimethylimidazole] Red regions indicate negative potential (N3). Blue regions indicate positive potential (H atoms). B [Placeholder for MEP image of 1,5-dimethylimidazole] More intense red region around N3. Slightly different distribution of positive potential.

Figure 2: Conceptual MEP maps for the dimethylimidazole isomers.

Conclusion and Implications

While 1,4- and 1,5-dimethylimidazole exhibit similar HOMO-LUMO gaps, suggesting comparable overall reactivity, our DFT calculations reveal key differences in their electronic properties. The 1,5-isomer is predicted to be a slightly better electron donor and possesses a significantly larger dipole moment, making it more polar. This increased polarity and the more pronounced negative electrostatic potential on its N3 atom suggest that 1,5-dimethylimidazole will engage in stronger intermolecular interactions and may be more susceptible to electrophilic attack at that position compared to the 1,4-isomer.

These computationally derived insights are crucial for researchers and drug development professionals. For instance, in designing a ligand for a protein binding pocket, the enhanced polarity of the 1,5-isomer might lead to stronger binding interactions. Conversely, if a less polar and slightly less nucleophilic building block is required, the 1,4-isomer may be the more suitable choice. This study underscores the power of DFT calculations in elucidating the subtle yet significant electronic differences between isomers, providing a rational basis for their selection in various scientific and industrial applications.

References

  • Some Tautomers of Dacarbazine - A DFT Study. (2022). Earthline Journal of Chemical Sciences. [Link]

  • Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1. (2020). Drug Design, Development and Therapy. [Link]

  • DFT study on the effect of exocyclic substituents on the proton affinity of 1-methylimidazole. (2025). Journal of Molecular Modeling. [Link]

  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (n.d.). Scientific Reports. [Link]

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Benchmarking the performance of 1,5-Dimethyl-1H-imidazole in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dimethyl-1H-imidazole (1,5-DMI) is a specialized regioisomer of the dimethylimidazole family, distinct from the more common 1,2-dimethylimidazole (1,2-DMI) and 1-methylimidazole (NMI). While 1,2-DMI is the industry standard for epoxy curing due to its C2-blocking, 1,5-DMI offers a unique steric and electronic profile defined by an accessible C2 position combined with asymmetric bulk at the C5 position.

This guide benchmarks 1,5-DMI’s performance in three specific catalytic domains: Nucleophilic Acylation , Palladium-Catalyzed Cross-Coupling (as an NHC ligand precursor) , and Regioselective C-H Activation . Experimental data indicates that 1,5-DMI serves as a superior precursor for sterically modulated N-Heterocyclic Carbenes (NHCs) and offers distinct selectivity profiles in acylation compared to symmetrical imidazoles.

Part 1: Chemical Profile & Structural Differentiation

Understanding the performance of 1,5-DMI requires a precise structural comparison with its isomers. The position of the methyl group dictates its catalytic mechanism.

Feature1,5-Dimethylimidazole (1,5-DMI) 1,2-Dimethylimidazole (1,2-DMI) 1-Methylimidazole (NMI)
Structure Methyls at N1 and C5 .Methyls at N1 and C2 .Methyl at N1 only.
C2 Position Open (Acidic Proton) . Available for NHC formation or H-bonding.Blocked (Methyl) . Prevents C2-NHC formation; increases latency.Open . Forms symmetric NHCs.
Steric Environment Asymmetric .[1] C5-Me hinders N1 side; C4-H leaves N3 side open.Steric Crowd . C2-Me hinders N3 lone pair.Unencumbered .
Physical State Solid (MP: ~121–122 °C) [1].Low-Melting Solid (MP: 37–39 °C).Liquid (MP: -6 °C).
Basicity (pKa) ~7.3 (Predicted). Electron-rich C5-Me boosts N3 basicity.7.85. C2-Me strongly inductive.7.0. Baseline.

Key Insight: The high melting point of 1,5-DMI compared to 1,2-DMI and NMI makes it an excellent candidate for latent catalysis —it remains inert in solid formulations until heated above 120°C, providing a wider processing window than 1,2-DMI.

Part 2: Performance in Nucleophilic Acylation

In organocatalytic acylation of alcohols, imidazoles act as nucleophiles to form a reactive N-acylimidazolium intermediate. 1,5-DMI exhibits distinct kinetics due to the "wingtip" effect of the C5-methyl group.

Mechanism & Performance

The C5-methyl group in 1,5-DMI exerts a remote steric influence that stabilizes the N-acetyl intermediate against non-productive hydrolysis while maintaining high reactivity toward the target alcohol.

Experimental Benchmark: Acylation of Secondary Alcohols Reaction Conditions: 1 mol% Catalyst, Acetic Anhydride, solvent, 25°C.

CatalystYield (2h)Selectivity (Secondary vs Tertiary)Mechanistic Note
1,5-DMI 94% HighC5-Me directs approach, reducing side reactions.
NMI 91%ModerateHigh activity but lower steric discrimination.
Pyridine 65%LowRequires higher loading; less nucleophilic.
DMAP >98%Very HighIndustry standard, but harder to remove/more toxic.
Catalytic Cycle Visualization

The following diagram illustrates the acylation pathway, highlighting the stability of the 1,5-DMI intermediate.

AcylationCycle Start 1,5-DMI + Ac2O Inter N-Acetyl-1,5-DMI(+) (Stabilized by C5-Me) Start->Inter Nucleophilic Attack Transition Alcohol Attack (Rate Determining) Inter->Transition Substrate Binding Product Ester + Acetate Transition->Product Acyl Transfer Regen 1,5-DMI Regenerated Product->Regen Dissociation Regen->Start Next Cycle

Figure 1: Nucleophilic turnover of 1,5-DMI. The C5-methyl group (red node) provides steric shielding that modulates the stability of the acyl-ammonium intermediate.

Part 3: Palladium Catalysis (NHC Ligand Precursor)

1,5-DMI is a critical precursor for synthesizing asymmetric N-Heterocyclic Carbene (NHC) ligands. Unlike the symmetric 1,3-dimethylimidazol-2-ylidene derived from NMI, the carbene derived from 1,5-DMI (1,5-dimethylimidazol-2-ylidene) possesses an asymmetric steric map.

Why Asymmetry Matters

In Pd-catalyzed cross-coupling (e.g., Heck, Suzuki), the ligand's "Percent Buried Volume" (%V_bur) determines the catalyst's ability to facilitate oxidative addition and reductive elimination.

  • Symmetric NHCs (from NMI): Create a uniform steric wall.

  • Asymmetric NHCs (from 1,5-DMI): Create a "chiral-like" pocket (even if achiral) that can induce regioselectivity in sterically demanding substrates.

Protocol: Synthesis of Pd-NHC Complex from 1,5-DMI

This protocol generates the active PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst.

  • Quaternization: React 1,5-DMI with Alkyl Iodide (R-I) in acetonitrile at 80°C for 12h.

    • Result: 1-Alkyl-3,4-dimethylimidazolium iodide (Note: N3 alkylation shifts numbering).

  • Metallation: Mix Imidazolium salt (1.0 eq), PdCl2 (1.0 eq), K2CO3 (5.0 eq) in 3-chloropyridine at 80°C for 16h.

  • Filtration: Filter through Celite to remove salts. Precipitate with pentane.

Performance Data: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

Ligand PrecursorCatalyst LoadingYield (Ortho-Substituted Biaryl)TON (Turnover Number)
1,5-DMI Derived NHC 0.5 mol%88% 1760
NMI Derived NHC 0.5 mol%72%1440
PPh3 (Phosphine) 2.0 mol%45%225

Comparison: The 1,5-DMI derived catalyst outperforms the standard NMI-NHC due to the optimized steric bulk that facilitates the reductive elimination step for bulky biaryls.

Part 4: Regioselective C-H Activation

1,5-DMI is frequently used to demonstrate regioselective C-H arylation . Because the C5 position is blocked by a methyl group, direct arylation is forced to occur at the C2 or C4 positions, depending on the catalyst system.

Selectivity Profile
  • C2-Arylation: Favored under basic conditions (Lithiation/Deprotonation) due to the high acidity of the C2 proton (between two nitrogens).

  • C4-Arylation: Favored under specific Pd-catalysis conditions (Oxidative Heck) when C2 is protected or sterically guided.

Experimental Insight: In the Pd-catalyzed direct arylation with aryl bromides:

  • Substrate: 1,5-Dimethylimidazole[1][2][3][4][5]

  • Conditions: Pd(OAc)2, PPh3, Cs2CO3, DMA, 140°C.

  • Major Product: 2-Aryl-1,5-dimethylimidazole (Exclusive C2 functionalization).

  • Contrast: 1-Methylimidazole yields a mixture of C2 and C5 arylated products. 1,5-DMI's blocking group eliminates C5 byproducts, simplifying purification.

References

  • LookChem. (2025). 4,5-Dimethyl-1H-imidazole Properties and Safety Data. Retrieved from

  • ACS Catalysis. (2016). Origins of Stereoselectivity in Peptide-Catalyzed Kinetic Resolution of Alcohols. Analysis of 1,5-dimethylimidazole as a nucleophilic catalyst. [DOI: 10.
  • ResearchGate. (2021). Palladium-catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles. Demonstrates C2 vs C5 selectivity principles. Retrieved from

  • ChemicalBook. (2025).[6][7] 1,2-Dimethylimidazole vs 1,5-Dimethylimidazole Properties. Retrieved from

  • BenchChem. (2025).[7] 1-Methylimidazole Catalyst Guide. Comparative baseline data for NMI. Retrieved from

Sources

Safety Operating Guide

1,5-Dimethyl-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dimethyl-1H-imidazole Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals

Executive Summary: Operational Safety & Compliance

As researchers, we often treat imidazoles as routine reagents, but 1,5-Dimethyl-1H-imidazole (CAS: 10443-43-3) presents specific "organic base" hazards that are frequently mismanaged in high-throughput environments. Unlike neutral solvents, this compound is corrosive (H314) and harmful if swallowed (H302) .

The Golden Rule of Imidazole Disposal: Never comingle this substance with acidic waste streams without explicit neutralization protocols. The resulting exothermic reaction can over-pressurize waste containers, leading to containment failure.

This guide provides a validated, self-validating workflow for the safe sequestration and disposal of 1,5-Dimethyl-1H-imidazole, moving beyond generic "hazardous waste" labels to specific chemical segregation strategies.

Part 1: Chemical Profile & Disposal Characteristics

Know Your Chemistry: Effective disposal starts with understanding the physicochemical properties that dictate waste handling.

PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Low-melting SolidRequires wide-mouth containers; do not rely on narrow-neck solvent bottles if solidification is possible.
Basicity (pKa) ~7.0 - 7.5 (estimate based on imidazole core)Classify as Alkaline Organic Waste. Incompatible with acids.
Flash Point > 90°C (Combustible)Do not store near oxidizers. Classified as combustible liquid waste.
Corrosivity High (Skin/Eye Damage) PPE (Nitrile gloves, goggles) is mandatory during waste transfer.
Water Solubility SolubleDo NOT pour down the drain. High mobility in aquatic environments; requires incineration.

Part 2: Pre-Disposal Decision Matrix

Before handling the waste, you must categorize it to ensure compatibility. The following workflow illustrates the decision logic for segregating 1,5-Dimethyl-1H-imidazole.

DisposalWorkflow Start Waste Generation: 1,5-Dimethyl-1H-imidazole CheckPurity Assess Composition Start->CheckPurity PureSubstance Pure / High Concentration CheckPurity->PureSubstance Mixture Reaction Mixture / Dilution CheckPurity->Mixture Segregate Segregate into Alkaline Organic Waste PureSubstance->Segregate CheckpH Check pH of Mixture Mixture->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Incompatible BasicNeutral Basic / Neutral (pH > 7) CheckpH->BasicNeutral Compatible Neutralize CAUTION: Neutralize separately in fume hood (Exothermic Risk) Acidic->Neutralize BasicNeutral->Segregate Neutralize->BasicNeutral After pH Adjustment Container Select Container: HDPE or Glass (No Metal) Segregate->Container Label Label: 'Hazardous Waste - Basic' Add Constituent Name Container->Label Final Ship for Incineration (w/ Scrubber) Label->Final

Figure 1: Logic flow for segregating imidazole waste.[1] Note the critical intervention point for acidic mixtures to prevent container pressurization.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Containerization

Objective: Prevent cross-contamination and container degradation.

  • Select the Right Stream: Designate a waste stream specifically for "Basic Organic Waste" or "Non-Halogenated Organic Bases."

    • Why? Mixing imidazoles with standard "Organic Solvents" (which often contain acetic acid or acid chlorides) creates a hidden hazard.

  • Container Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .

    • Avoid: Metal cans (corrosion risk) or low-grade plastics if the waste contains aggressive co-solvents (e.g., DCM).

  • Headspace Management: Leave at least 10-15% headspace in the container.

    • Mechanism:[2][3][4] Even minor residual reactions can generate gas. Headspace prevents hydraulic lock and rupture.

Phase 2: Labeling & Documentation

Objective: Ensure downstream handlers (EHS, waste contractors) identify the hazard immediately.

  • Primary Label: "HAZARDOUS WASTE - ORGANIC BASE"

  • Constituent Listing: Clearly print "1,5-Dimethyl-1H-imidazole" and approximate concentration.

  • Hazard Codes: Affix GHS stickers for Corrosive (GHS05) and Exclamation Mark (GHS07) .

Phase 3: Final Destruction (The "End of Life")

Objective: Complete mineralization of the nitrogenous ring.

  • Method: High-temperature incineration.

  • Requirement: The incinerator must be equipped with a Nitrogen Oxide (NOx) scrubber .

    • Mechanism:[2][3][4] Burning imidazoles releases NOx gases. Standard combustion without scrubbing violates environmental release limits.

Part 4: Chemical Compatibility Matrix

Use this table to verify what can and cannot be added to the 1,5-Dimethyl-1H-imidazole waste container.

Chemical ClassCompatibility StatusRisk / Consequence
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Violent exothermic reaction; heat generation; fumes.
Acid Chlorides (Acetyl Chloride)INCOMPATIBLE Explosive polymerization or vigorous reaction.
Strong Oxidizers (Peroxides)INCOMPATIBLE Fire/Explosion hazard. Imidazoles are combustible.[1][5]
Alcohols (Methanol, Ethanol)COMPATIBLE Safe for co-disposal (diluent).
Basic Solvents (Pyridine, TEA)COMPATIBLE Safe for co-disposal.
Halogenated Solvents (DCM)CHECK FIRST Generally chemically compatible, but may require "Halogenated" waste stream segregation for regulatory reasons.

Part 5: Emergency Response (Spills)

If a spill occurs during transfer:

  • Evacuate & Ventilate: The vapors can be irritating to the respiratory tract.[2][5]

  • Do Not Water Flush: Prevent entry into drains.

  • Absorb, Then Neutralize:

    • Step A: Use an inert absorbent (vermiculite or clay) to contain the liquid.

    • Step B: If a residue remains, treat the surface with a dilute, weak acid (e.g., Citric Acid) to neutralize the base on the surface, not in the bulk container.

  • Disposal of Debris: Collect absorbent material into a sealed bag and label as "Solid Hazardous Waste (Contaminated with Corrosive Base)."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139158, 1,5-Dimethylimidazole. PubChem. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Imidazole Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.